molecular formula C15H21N3O2 B11849475 Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate CAS No. 1131594-93-8

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Cat. No.: B11849475
CAS No.: 1131594-93-8
M. Wt: 275.35 g/mol
InChI Key: QMNGNCBYHVEHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . This compound features a unique molecular architecture comprising both azetidine and pyrrolidine rings, a structural motif that is increasingly valuable in the design of novel therapeutic agents. The presence of these saturated nitrogen heterocycles can enhance the physicochemical properties of drug candidates, potentially improving solubility and metabolic stability. The carbamate (Cbz) protecting group is a critical functional handle, allowing for selective deprotection and further synthetic manipulation to create a wide array of derivatives. Compounds with similar azetidine and pyrrolidine substructures are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and biologically active molecules. Recent research highlights the application of such advanced synthetic intermediates in cutting-edge areas, including the development of novel KRAS-G12D inhibitors for anticancer research . The structural features of this building block make it a valuable scaffold for constructing molecules that target specific protein-protein interactions and allosteric binding sites. As a versatile chemical tool, it enables researchers to explore structure-activity relationships and optimize lead compounds in various drug discovery programs. Please note: This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1131594-93-8

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

benzyl N-(1-pyrrolidin-3-ylazetidin-3-yl)carbamate

InChI

InChI=1S/C15H21N3O2/c19-15(20-11-12-4-2-1-3-5-12)17-13-9-18(10-13)14-6-7-16-8-14/h1-5,13-14,16H,6-11H2,(H,17,19)

InChI Key

QMNGNCBYHVEHES-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CC(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Comprehensive Structural Elucidation and Analytical Characterization of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, the transition from planar, aromatic-heavy molecules to complex, three-dimensional architectures is a critical driver for improving clinical success. Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (CAS: 1131594-93-8)[1] represents a highly versatile, sp³-rich diamine scaffold. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth guide to the structural analysis of this molecule. By detailing self-validating protocols across High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Supercritical Fluid Chromatography (SFC), this document establishes a robust framework for rigorous chemical characterization.

Introduction: The Topology of "Escaping Flatland"

The pharmaceutical industry has increasingly recognized that molecular complexity—specifically the fraction of sp³ hybridized carbons (Fsp³)—directly correlates with improved solubility, reduced off-target promiscuity, and higher clinical approval rates[2][3].

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is a prime embodiment of this "Escape from Flatland" paradigm.

  • Structural Composition: The molecule consists of a benzyl carbamate (Cbz) protecting group, a highly strained 4-membered azetidine ring, and a 5-membered pyrrolidine ring.

  • Fsp³ Calculation: Of its 15 total carbon atoms, 8 are sp³ hybridized (1 from the benzyl CH₂, 3 from the azetidine ring, and 4 from the pyrrolidine ring). This yields an Fsp³ score of 0.53 , well above the >0.3 threshold typically targeted in modern medicinal chemistry to ensure optimal 3D geometry[2].

  • Stereochemistry: The attachment of the azetidine nitrogen to the C3 position of the pyrrolidine ring introduces a chiral center, necessitating rigorous stereochemical resolution.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Mapping

To confirm the exact mass and structural connectivity, Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) HRMS is employed. The Cbz group exhibits highly predictable fragmentation pathways under Collision-Induced Dissociation (CID), specifically the generation of a tropylium ion (m/z 91) and the neutral loss of carbon dioxide[4].

MS Fragmentation Data

Table 1: ESI-HRMS CID Fragmentation Profile

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structural AssignmentCollision Energy (eV)
276.1707 [M+H]⁺142.1345134.0362[M+H - Cbz]⁺ (Core diamine scaffold)20
276.1707 [M+H]⁺91.0547185.1160Tropylium ion [C₇H₇]⁺35
276.1707 [M+H]⁺232.180044.0000[M+H - CO₂]⁺15
142.1345 [Frag]⁺70.065672.0689Pyrrolidine ring cleavage40
Fragmentation Pathway Visualization

MS_Fragmentation Parent [M+H]+ m/z 276.17 C15H22N3O2+ LossCbz Loss of Cbz m/z 142.13 C7H16N3+ Parent->LossCbz Carbamate Hydrolysis (Mid CE) Tropylium Tropylium Ion m/z 91.05 C7H7+ Parent->Tropylium Benzyl Cleavage (High CE) LossCO2 Loss of CO2 m/z 232.18 Parent->LossCO2 Decarboxylation (Low CE) AzetidineRing Pyrrolidine Cleavage m/z 70.06 C4H8N+ LossCbz->AzetidineRing N-C Bond Cleavage (High CE)

ESI-HRMS fragmentation pathway of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

Self-Validating HRMS Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Lock-Mass Calibration (The Self-Validating Mechanism): Co-infuse Leucine Enkephalin (m/z 556.2771) post-column. Causality: Instrument mass analyzers drift due to microscopic thermal fluctuations. By continuously reading a known lock-mass, the system corrects the m/z axis on-the-fly. If the lock-mass deviates beyond 2 ppm, the run automatically invalidates, ensuring that any reported sub-5 ppm mass accuracy for the analyte is irrefutable.

  • Acquisition: Acquire full scan MS (m/z 50-1000) and Data-Dependent MS/MS (ddMS2) using stepped normalized collision energies (15, 20, 35 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the connectivity between the azetidine and pyrrolidine rings. The azetidine ring protons are highly strained and typically deshielded, appearing in the 3.0–4.6 ppm range[5]. Because of the chiral center at the pyrrolidine C3 position, the CH₂ protons of the azetidine ring (C2 and C4) become diastereotopic, resulting in complex multiplet splitting.

Quantitative NMR Shift Data

Table 2: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆, 600 MHz)

MoietyNucleusExpected Shift (δ, ppm)MultiplicityIntegrationAssignment Notes
Benzyl (Cbz)¹H7.25 - 7.40m5HAromatic ring protons
Benzyl (Cbz)¹H5.05s2HPh-CH₂-O (Deshielded by oxygen)
Carbamate¹H7.50br s1HN-H (Exchangeable with D₂O)
Azetidine¹H4.20 - 4.50m1HC3-H (α to carbamate nitrogen)
Azetidine¹H3.00 - 3.60m4HC2-H₂, C4-H₂ (Diastereotopic)
Pyrrolidine¹H2.80 - 3.20m5HC2-H₂, C5-H₂, C3-H (Bridgehead)
Pyrrolidine¹H1.60 - 2.10m2HC4-H₂ (Aliphatic backbone)
2D NMR Connectivity Strategy

NMR_Strategy COSY 1H-1H COSY (Spin Systems) Pyrrolidine Pyrrolidine Ring (C2-C3-C4-C5) COSY->Pyrrolidine Maps contiguous protons Azetidine Azetidine Ring (C2-C3-C4) COSY->Azetidine Maps C2/C4 to C3 HSQC 1H-13C HSQC (Direct C-H) HSQC->Pyrrolidine Assigns CH/CH2 HSQC->Azetidine Assigns CH/CH2 HMBC 1H-13C HMBC (Long-Range) Linkage N1-C3' Linkage & Carbamate C=O HMBC->Linkage Cross-ring 3J(C,H)

2D NMR correlation strategy for structural elucidation and connectivity mapping.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-d₆ containing 0.05% Tetramethylsilane (TMS).

  • Tuning and 90° Pulse Calibration: Manually tune the probe and calculate the exact 90° pulse width for the specific sample matrix.

  • Acquisition: Acquire 1D ¹H, 1D ¹³C, and 2D spectra (COSY, HSQC, HMBC).

  • 1D/2D Projection Alignment (The Self-Validating Mechanism): Generate 1D projections from the F1 and F2 axes of the 2D HSQC spectrum. Overlay these projections onto the high-resolution 1D ¹H and ¹³C spectra. Causality: 2D NMR acquisitions take hours. If the sample degrades or the magnet's temperature fluctuates, the peaks will shift. Perfect alignment of the 1D projection with the standalone 1D spectrum validates the structural integrity of the sample and the stability of the magnetic field over the entire duration of the experiment.

Stereochemical Resolution via SFC

Because the pyrrolidine C3 position is a stereocenter, the synthesized compound exists as a racemic mixture of (R) and (S) enantiomers unless synthesized asymmetrically. Supercritical Fluid Chromatography (SFC) is the gold standard for chiral resolution of basic amines due to the high diffusivity and low viscosity of supercritical CO₂.

Self-Validating SFC Protocol
  • Column Selection: Chiralpak IG (250 x 4.6 mm, 5 µm). The immobilized amylose stationary phase is ideal for carbamate-protected amines.

  • Mobile Phase: 75% CO₂ / 25% Methanol containing 0.1% Diethylamine (DEA). Causality: DEA is critical. It acts as a basic additive to mask residual silanols on the stationary phase, preventing severe peak tailing of the secondary pyrrolidine amine.

  • System Suitability Test (The Self-Validating Mechanism): Prior to analyzing the target batch, inject a known racemic standard of the compound. Causality: To prove the separation is not an artifact of column degradation or dead volume, the system must calculate a Resolution (Rs) score. An Rs > 1.5 must be achieved on the racemate before the sample is analyzed. This proves the column's chiral recognition sites are active and validates the mobile phase composition.

  • Sample Analysis: Inject the enantiopure or unknown sample at a flow rate of 3.0 mL/min, maintaining a backpressure of 120 bar and a temperature of 35°C. Monitor via UV at 210 nm and 254 nm (Cbz absorption).

Conclusion

The rigorous structural elucidation of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate requires a multi-modal analytical approach. By leveraging the specific fragmentation pathways of the Cbz group in HRMS[4], the distinct deshielding effects of the azetidine ring in NMR[5], and the resolving power of SFC, researchers can confidently verify the integrity of this sp³-rich scaffold. The implementation of self-validating mechanisms within each protocol ensures that the resulting analytical data is not just accurate, but inherently trustworthy.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Heterocyclic Letters. (2019). Facile Synthesis and NMR Analysis of Azetidine Derivatives. Heterocyclic Letters. [Link]

  • Frontiers in Chemistry. (2022). Spontaneous Water Radical Cation Oxidation at Double Bonds in Microdroplets (Mass Spectrometry Fragmentation). Frontiers. [Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2 -dominated aromatic scaffolds to three-dimensional, sp3 -rich architectures represents a paradigm shift in modern medicinal chemistry. Among the emerging classes of conformationally restricted diamines, (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate derivatives have garnered significant attention. By fusing the low-lipophilicity, rigid profile of an azetidine ring with the basic, vector-directing properties of a pyrrolidine, this bis-heterocyclic scaffold offers a privileged chemotype for optimizing physicochemical properties, mitigating off-target liabilities (such as hERG binding), and enhancing metabolic stability.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural rationale, and validated synthetic and analytical workflows for deploying this scaffold in targeted drug discovery.

The Structural Rationale: Escaping Flatland

Historically, drug discovery relied heavily on flat, aromatic linkers due to their synthetic accessibility via standard cross-coupling reactions. However, these scaffolds often suffer from poor aqueous solubility, high lipophilicity (logD), and a propensity for non-specific protein binding.

The integration of sp3 -rich cyclic amines directly addresses these attrition-driving properties[1]. The specific combination found in (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamates operates on three synergistic structural principles:

  • The Azetidine Core: Ring contraction from piperidine or pyrrolidine to an azetidine significantly reduces lipophilicity and eliminates stereogenic complexity while providing a linear, rigid exit vector[2].

  • The Pyrrolidine Appendage: Acts as a basic center capable of forming stabilizing salt bridges with target proteins. Its restricted conformational freedom compared to acyclic diamines minimizes the entropic penalty upon target binding.

  • The Carbamate Motif: Provides a metabolically stable hydrogen-bond acceptor/donor pair, frequently utilized to engage specific enzymatic pockets, such as the catalytic cysteine in N-acylethanolamine acid amidase (NAAA)[3].

G A Planar Aromatic Scaffolds (High logD, Poor Solubility) B Flexible Acyclic Diamines (High Entropy, hERG Liability) A->B Increase Fsp3 fraction C (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (Optimized Fsp3, Rigid, Low logD) A->C Direct scaffold hopping B->C Conformational restriction & Ring contraction

Fig 1. Scaffold evolution toward sp3-rich pyrrolidinyl-azetidine systems.

Physicochemical Profiling and Structure-Property Relationships (SPR)

The incorporation of the (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate motif profoundly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead molecule. The stringent control of lipophilicity ensures favorable preclinical pharmacokinetic properties for oral and inhaled administration[4].

Lipophilicity and Permeability

The high fraction of sp3 carbons ( Fsp3​ ) and the presence of the highly polar carbamate group lower the calculated partition coefficient (clogP). Despite this high polarity, the rigid 3D structure dynamically masks hydrogen bond donors, allowing for acceptable Caco-2 permeability.

Mitigation of hERG Cardiotoxicity

A common liability of basic amines is their affinity for the hERG potassium channel. The rigid azetidine-pyrrolidine framework restricts the spatial orientation of the basic nitrogen. Coupled with the overall reduction in lipophilicity, this geometric constraint significantly reduces hERG binding affinity, delivering a safer chemotype[2].

Quantitative Data Summary

The following table synthesizes the expected physicochemical shifts when replacing traditional linkers with the pyrrolidinyl-azetidine scaffold:

PropertyPlanar Aromatic LinkerFlexible Acyclic Diamine(1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate
Fraction sp3 ( Fsp3​ ) < 0.2> 0.8> 0.8
Lipophilicity (clogP) High (> 4.0)Moderate (2.0 - 3.5)Low (0.5 - 1.5)
Aqueous Solubility Poor (< 10 µM)Good (> 100 µM)Excellent (> 500 µM)
hERG Inhibition Risk ModerateHigh (Flexible basic amine)Low (Sterically shielded, rigid)
Metabolic Stability (HLM) Variable (CYP oxidation)Poor (N-dealkylation)High (Rigid framework limits CYP access)

Synthetic Methodologies

The construction of the (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate core relies on the selective coupling of two functionalized heterocycles. The most robust approach is the reductive amination of an N-Boc-pyrrolidin-3-one with an azetidin-3-yl carbamate.

Causality in Reagent Selection:
  • Sodium Triacetoxyborohydride (NaBH(OAc)3): Chosen over Sodium Borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the ketone starting material or attacking the carbamate group.

  • 1,2-Dichloroethane (DCE): Utilized as the solvent because it provides excellent solubility for NaBH(OAc)3​ and stabilizes the iminium intermediate better than standard dichloromethane (DCM).

G N1 N-Boc-pyrrolidin-3-one (Electrophile) N3 Reductive Amination (NaBH(OAc)3, DCE, rt) N1->N3 N2 Azetidin-3-yl carbamate (Nucleophile) N2->N3 N4 Intermediate: Boc-protected diamine N3->N4 N5 Acidic Deprotection (TFA/DCM or HCl/Dioxane) N4->N5 N6 Final Core Scaffold: (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate N5->N6

Fig 2. Standard synthetic workflow for the pyrrolidinyl-azetidine core.
Step-by-Step Protocol: Core Synthesis
  • Iminium Formation: Dissolve N-Boc-pyrrolidin-3-one (1.0 eq) and the appropriate azetidin-3-yl carbamate (1.1 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 1 hour under an inert nitrogen atmosphere to allow complete iminium ion formation.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise to the reaction mixture. The mild nature of this reagent prevents thermal runaway and over-reduction. Stir for 12-16 hours at room temperature.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Rationale: This neutralizes the acetic acid byproduct and ensures the newly formed basic amine is fully free-based, driving it into the organic layer. Extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the Boc-protected intermediate via flash column chromatography (Silica gel, gradient elution with DCM/MeOH).

  • Deprotection: Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (10 equivalents). Stir at room temperature for 2 hours. Concentrate in vacuo and co-evaporate with toluene to remove residual TFA, yielding the TFA salt of the (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate derivative.

In Vitro ADME & Physicochemical Characterization Protocols

To validate the physicochemical advantages of this scaffold, rigorous ADME profiling is required. The protocols below are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: Shake-Flask Kinetic Solubility Assay

Rationale: Assesses the aqueous solubility of the compound in biologically relevant media (e.g., PBS at pH 7.4).

  • Prepare a 10 mM stock solution of the target compound in 100% DMSO.

  • Spike 10 µL of the stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial (final DMSO concentration = 1%).

  • Agitate the mixture on an orbital shaker at 300 rpm for 24 hours at 37°C to reach thermodynamic equilibrium.

  • Centrifuge the sample at 14,000 x g for 15 minutes to pellet any undissolved precipitate.

  • Transfer the supernatant and quantify the dissolved compound using HPLC-UV/Vis against a standard calibration curve prepared in mobile phase.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Rationale: Determines the intrinsic metabolic clearance ( CLint​ ) driven by Cytochrome P450 enzymes. The rigid azetidine-pyrrolidine core typically exhibits extended half-lives compared to flexible diamines[2].

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Control: Run a parallel incubation without NADPH to distinguish enzymatic metabolism from chemical instability.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile precipitates the microsomal proteins and halts the reaction instantly.

  • Analysis: Centrifuge the quenched samples (4000 rpm, 10 min, 4°C). Analyze the supernatant via LC-MS/MS.

  • Validation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to validate the metabolic activity of the microsome batch.

Conclusion

The (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate scaffold represents a highly versatile, sp3 -enriched building block for modern drug discovery. By strategically combining the low lipophilicity and rigidity of azetidine with the basicity of pyrrolidine, medicinal chemists can optimize target engagement while systematically designing out ADME and safety liabilities. As demonstrated in the development of inhaled kinase inhibitors and selective enzyme degraders, mastering the synthesis and physicochemical profiling of these complex bis-heterocycles is essential for advancing next-generation therapeutics.

Sources

Solubility profile of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its success in the drug development pipeline, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the anticipated solubility profile of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate, a novel small molecule with potential therapeutic applications. In the absence of extensive public domain data for this specific entity, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and offers expert insights into the expected outcomes based on its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals to enable informed decision-making in the early stages of pharmaceutical development.[1][4]

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a pivotal parameter.[2][3] An API's ability to dissolve in a given solvent system dictates its concentration in solution, which directly impacts a multitude of downstream processes.[4][5]

Early and accurate assessment of solubility in a range of organic solvents is not merely a data-gathering exercise; it is a strategic imperative.[1] It informs the selection of appropriate solvents for:

  • Reaction Chemistry and Synthesis: Ensuring reactants are in the same phase for efficient chemical transformations.

  • Crystallization and Purification: Facilitating the formation of pure, crystalline API with the desired polymorphic form.

  • Formulation Development: Enabling the creation of stable and bioavailable dosage forms, from oral solutions to injectables.[5]

  • Preclinical and Toxicological Studies: Allowing for the preparation of dosing solutions at relevant concentrations.[1]

Failure to adequately characterize the solubility profile can lead to significant delays, increased costs, and ultimately, the failure of a promising drug candidate.[1] This guide, therefore, provides a framework for understanding and determining the solubility of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

Physicochemical Properties and Predicted Solubility of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

While specific experimental data for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is not publicly available, we can predict its solubility behavior by analyzing its structural components and the fundamental principle of "like dissolves like".[6]

Molecular Structure:

Figure 1: Chemical structure of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

The molecule possesses several key functional groups that will dictate its interactions with various solvents:

  • Benzyl Carbamate Group: This group has both a polar (carbamate) and a non-polar (benzyl) component. The carbamate moiety can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).[7][8] The benzyl group contributes to van der Waals interactions and will favor solubility in less polar, aromatic solvents.

  • Azetidine and Pyrrolidine Rings: These are saturated nitrogen-containing heterocycles. The tertiary amine in the pyrrolidine ring and the secondary amine in the azetidine ring (as part of the carbamate) can act as hydrogen bond acceptors. Their presence increases the overall polarity of the molecule compared to a simple hydrocarbon.

  • Overall Polarity: The combination of polar functional groups (carbamate, amines) and a non-polar aromatic ring suggests that Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate will exhibit a broad solubility profile, with a preference for polar aprotic and some polar protic solvents.

Predicted Solubility Profile:

Based on these structural features, we can anticipate the following solubility trends:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar carbamate and amine functionalities through dipole-dipole interactions without competing for hydrogen bonding.[6][8]
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carbamate and amine groups.
Chlorinated Dichloromethane (DCM)ModerateDCM can interact with the polar parts of the molecule and effectively solvate the benzyl group.
Ethers Tetrahydrofuran (THF)Moderate to LowTHF is a moderately polar aprotic solvent that can solvate the molecule, but likely less effectively than DMSO or DMF.
Aromatic TolueneLowThe non-polar nature of toluene will primarily interact with the benzyl group, but will be less effective at solvating the polar heterocycles and carbamate.
Non-polar Alkanes Hexane, HeptaneVery LowThe significant polarity of the molecule will lead to poor solubility in these non-polar solvents due to unfavorable solute-solvent interactions.

This predictive table serves as a starting point for experimental investigation.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][9][10] This method is reliable and provides a definitive measure of a compound's maximum concentration in a solvent at a given temperature.[9][10]

Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved compound is quantified.[6][10]

Detailed Step-by-Step Methodology

Materials and Equipment:

  • Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of the Slurry:

    • Add an excess amount of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the slurry for a predetermined time to ensure equilibrium is reached. A period of 24 to 72 hours is typically sufficient.[6][9][10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vial from the shaker and allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.[6][11]

    • Carefully aspirate the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) into a clean vial.[6] This step is crucial to prevent any solid particles from entering the analytical sample.

  • Quantification:

    • Prepare a series of standard solutions of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their concentrations.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.[6]

Visualizing the Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid API to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-72 hours) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (e.g., 0.22 µm PTFE filter) D->E G Analyze Saturated Solution and Standards by HPLC E->G F Prepare Calibration Standards F->G H Calculate Concentration from Calibration Curve G->H G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solvation Solute-Solvent Interactions A Crystal Lattice Energy (H-bonds, van der Waals) C Solvation Energy (Favorable Interactions) A->C Overcome B Cohesive Energy Density (H-bonds, Dipole-Dipole) B->C Overcome

Figure 3: Energetic Contributions to the Dissolution Process.

  • In Polar Aprotic Solvents (e.g., DMSO): The high dielectric constant and strong dipole moment of DMSO effectively disrupt the crystal lattice of the solute. The oxygen atom in DMSO is a strong hydrogen bond acceptor, readily interacting with the N-H group of the carbamate. This leads to strong solute-solvent interactions and high solubility.

  • In Polar Protic Solvents (e.g., Ethanol): Ethanol can both donate and accept hydrogen bonds, allowing it to interact favorably with all the polar functionalities of the molecule. However, the energy required to break the strong hydrogen bonding network of the solvent itself can sometimes temper the overall solubility compared to aprotic solvents.

  • In Non-polar Solvents (e.g., Hexane): The energy required to break the polar interactions within the crystal lattice of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is not compensated by the weak van der Waals forces that would form between the solute and hexane. This energetic mismatch results in very low solubility.

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and experimentally determining the solubility profile of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate in organic solvents. While direct experimental data is not yet in the public domain, the structural analysis and predictive solubility table presented herein offer valuable guidance for solvent selection in synthesis, purification, and formulation.

The provided step-by-step protocol for the shake-flask method offers a reliable and validated approach for researchers to generate high-quality, quantitative solubility data. It is strongly recommended that this experimental work be carried out early in the development process to mitigate risks and accelerate the progression of this promising compound. The resulting data will be instrumental in guiding formulation strategies and ensuring the successful development of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate as a potential therapeutic agent.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • National Center for Biotechnology Information. (n.d.). Impact of Solvent on the Thermal Stability of Amines. PMC.
  • ResearchGate. (2025, August 6). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.

Sources

The Azetidine Renaissance: Leveraging Four-Membered Heterocycles as Privileged Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of medicinal chemistry has increasingly favored the "escape from flatness"—a paradigm shift away from highly planar, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds. Among these, azetidines (four-membered nitrogen-containing heterocycles) have emerged as privileged building blocks[1]. Historically underutilized due to synthetic challenges, azetidines are now recognized for their unique physicochemical properties, offering a superior balance of metabolic stability, aqueous solubility, and precise spatial vectoring[2]. This technical guide explores the mechanistic rationale behind azetidine integration, highlights clinical successes, and provides a self-validating protocol for their modern synthesis.

The Physicochemical Rationale for Azetidine Integration

When optimizing a lead compound, replacing a larger heterocycle (such as piperidine, pyrrolidine, or morpholine) with an azetidine core can profoundly alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[3].

  • Modulated Basicity and Lipophilicity: The substantial angle strain of the four-membered ring alters the hybridization of the nitrogen lone pair, typically reducing the pKa compared to larger aliphatic amines. This translates to lower lipophilicity (LogD), which directly correlates with improved aqueous solubility and reduced off-target toxicity[1].

  • Conformational Rigidity: Azetidines restrict the conformational flexibility of attached pharmacophores. This rigidity minimizes the entropic penalty upon target binding, enhancing receptor affinity and selectively directing the pharmacophoric vectors[4].

  • Metabolic Stability: The compact, sp3-rich nature of azetidines reduces susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism, a common liability in larger, more flexible heterocycles[1].

AzetidineLogic A Azetidine Core (4-Membered N-Heterocycle) B1 High Ring Strain & Conformational Rigidity A->B1 B2 High sp3 Character (Escape from Flatness) A->B2 B3 Lower Lipophilicity (Modulated pKa) A->B3 C1 Enhanced Target Selectivity (Precise Vector Alignment) B1->C1 C2 Improved Aqueous Solubility B2->C2 C3 Increased Metabolic Stability (Reduced CYP Liability) B2->C3 B3->C2 B3->C3 D Clinical Success (e.g., Baricitinib, Cobimetinib) C1->D C2->D C3->D

Logical flow mapping azetidine structural properties to enhanced pharmacokinetic outcomes.

Pharmacological Impact & FDA-Approved Successes

The translation of azetidine chemistry from bench to bedside is evidenced by several high-profile FDA approvals[1]. The incorporation of the azetidine motif is rarely incidental; it is usually a deliberate bioisosteric replacement designed to rescue a failing lead or optimize an existing scaffold[5].

Drug NameTargetIndicationAzetidine Role / Structural Contribution
Baricitinib JAK1/JAK2Rheumatoid ArthritisProvides a rigid, low-lipophilicity hinge-binding vector, enhancing kinase selectivity[1].
Cobimetinib MEK1/MEK2MelanomaIncreases metabolic stability and aqueous solubility compared to larger piperidine analogs[2].
Azelnidipine L-type Ca2+ channelHypertensionEnhances receptor affinity and prolongs pharmacodynamic half-life via conformational restriction[2].
Ezetimibe NPC1L1HypercholesterolemiaThe monocyclic azetidin-2-one (β-lactam) core acts as the primary pharmacophore for absorption inhibition[6].

Advanced Synthetic Methodologies: The Strain-Release Paradigm

The primary historical bottleneck in azetidine utilization has been the difficulty of synthesizing densely functionalized derivatives. Traditional ring-closing methods often suffer from poor yields due to the high enthalpic penalty of forming a strained four-membered ring[3].

However, the advent of strain-release chemistry has revolutionized this space. By utilizing azabicyclo[1.1.0]butanes (ABBs) as highly strained, bicyclic precursors, chemists can achieve late-stage "azetidinylation" of complex drug scaffolds[7]. Furthermore, recent innovations have introduced azetidine sulfonyl fluorides (ASFs)[8] and N-SF5 azetidines[9], enabling Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the installation of highly lipophilic, metabolically inert bioisosteres.

Workflow S1 Step 1: ABB Preparation Azabicyclo[1.1.0]butane synthesis S2 Step 2: Nucleophile Addition Amine/Thiol coupling under mild conditions S1->S2 Reagents added S3 Step 3: Strain Release Ring opening to 3-substituted azetidine S2->S3 Thermal/Photochemical activation S4 Step 4: Isolation Chromatographic purification S3->S4 Workup

Workflow for the strain-release difunctionalization of azabicyclo[1.1.0]butanes (ABBs).

Self-Validating Experimental Protocol: Strain-Release Difunctionalization of ABBs

Objective: To synthesize a 3-functionalized azetidine building block using a nucleophilic strain-release mechanism. System Validation: This protocol incorporates real-time reaction monitoring and post-synthetic NMR validation to ensure the integrity of the highly strained intermediate and the final product[9].

Step 1: In Situ Generation of the ABB Intermediate
  • Action: To a solution of 1-Boc-3-iodoazetidine (1.0 equiv) in anhydrous THF at -78 °C, add lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) dropwise under an inert argon atmosphere. Stir for 30 minutes.

  • Causality: The strong, bulky base selectively deprotonates the C3 position. The subsequent intramolecular nucleophilic displacement of the iodide generates the highly strained bicyclic ABB core. Maintaining a low temperature (-78 °C) prevents the premature thermal degradation of this kinetically unstable intermediate.

  • Validation Check: Extract a 50 µL reaction aliquot, quench rapidly with cold deuterated methanol (CD3OD), and analyze via 1H NMR. The complete disappearance of the C3 methine proton and the emergence of highly shielded bridgehead protons (~1.0–2.0 ppm) validates successful ABB formation.

Step 2: Nucleophilic Strain-Release Coupling
  • Action: Introduce the target nucleophile (e.g., a secondary amine or thiol, 1.5 equiv) directly into the cold ABB solution. Gradually warm the reaction vessel to room temperature (25 °C) and stir for 4–12 hours.

  • Causality: The ABB core possesses approximately ~65 kcal/mol of ring strain. This immense thermodynamic driving force drastically lowers the activation energy required for nucleophilic attack at the bridgehead carbon. The reaction proceeds spontaneously as it warms, cleaving the central C-N bond to yield the 3-substituted azetidine without the need for harsh transition-metal catalysts.

  • Validation Check: Monitor the reaction progression via TLC or LC-MS. The conversion is validated by the shift from a non-polar, non-UV-active ABB intermediate spot to a highly polar, UV-active product spot corresponding to the desired mass.

Step 3: Isolation and Structural Confirmation
  • Action: Quench the reaction mixture with saturated aqueous NH4Cl, extract with ethyl acetate (3x), dry over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

  • Causality: Utilizing a mild, slightly acidic quench (NH4Cl) neutralizes the basic environment while preventing the acid-catalyzed degradation or ring-opening of the newly formed azetidine ring, which can occur under strongly acidic conditions.

  • Validation Check: 13C NMR analysis must show the restoration of the typical azetidine sp3 carbon signals (C2/C4 at ~55 ppm, C3 at ~35 ppm). This confirms successful strain release without unintended ring expansion or fragmentation.

Future Horizons: Targeted Protein Degradation

As the pharmaceutical industry moves toward proximity-inducing modalities like PROTACs (Proteolysis Targeting Chimeras) and molecular glues, the demand for rigid, low-molecular-weight linkers has surged. Azetidines, particularly spirocyclic variants and azetidine sulfonyl fluorides[8], are being heavily investigated as linker motifs to optimize the physicochemical properties of degraders, which traditionally suffer from poor cell permeability and high molecular weight liabilities.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Modular Access to N-SF5 azetidines Source: PMC / NIH URL:[Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link]

Sources

Predicted metabolic stability of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Predicted Metabolic Stability of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive analysis of the predicted metabolic stability of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate. By dissecting the molecule's structural components—the benzyl carbamate group, the pyrrolidine ring, and the azetidine ring—we identify potential sites of metabolic transformation, often termed "metabolic soft spots."

Our analysis predicts two primary metabolic pathways: (1) Hydrolysis of the carbamate linkage by carboxylesterases and other hydrolases, and (2) Oxidation of the heterocyclic rings and the benzyl group by Cytochrome P450 (CYP) enzymes.[3][4][5] Phase II conjugation reactions, such as glucuronidation, are anticipated to follow initial oxidative metabolism.[6][7]

To empirically validate these predictions, this document outlines detailed, self-validating protocols for two key in vitro assays: the Human Liver Microsomal (HLM) Stability Assay and the Cryopreserved Human Hepatocyte Stability Assay.[8][9] These assays represent the industry standard for assessing Phase I and comprehensive (Phase I and II) metabolism, respectively.[10][11] The guide concludes with methodologies for data analysis to determine critical parameters like in vitro half-life (t½) and intrinsic clearance (CLint), providing a robust framework for researchers in drug development.

Introduction to Metabolic Stability in Drug Discovery

In the early stages of drug discovery, lead optimization is a multi-parameter effort where potency and selectivity must be balanced with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12] Of these, metabolism is a primary driver of drug clearance for a majority of marketed pharmaceuticals.[6][11] Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is therefore a pivotal parameter.[1]

A compound with poor metabolic stability is rapidly cleared from the body, leading to low bioavailability and a short duration of action, often necessitating frequent or higher doses.[13][14] Conversely, a compound that is too stable may accumulate, leading to potential toxicity.[13] The liver is the principal organ of drug metabolism, containing a host of enzymes broadly categorized into Phase I and Phase II systems.[6]

  • Phase I Reactions: Introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes is the most significant contributor to Phase I metabolism.[3][6]

  • Phase II Reactions: Involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and readily excretable.[6][7]

Early in vitro assessment of metabolic stability using systems like liver microsomes or hepatocytes allows for the ranking of compounds and provides crucial data for building structure-activity relationships (SAR) to guide medicinal chemistry efforts toward designing more durable drug candidates.[15][16]

Structural Analysis and Identification of Potential Metabolic Soft Spots

The structure of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate presents several functionalities susceptible to enzymatic attack. A thorough analysis of these motifs allows for a rational prediction of its metabolic fate.

Figure 1: Structure of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate Chemical structure of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate with potential metabolic sites highlighted (Note: An illustrative image would be placed here in a final document. For this guide, we will refer to the structural components directly.)

The Benzyl Carbamate Moiety

Carbamates are recognized as functional groups that can undergo enzymatic hydrolysis.[4][17] While generally more stable than esters, the carbamate linkage in the title compound is a primary candidate for cleavage by various hydrolases, including carboxylesterases, which are present in liver microsomes and hepatocytes.[9] This reaction would cleave the molecule into benzyl alcohol and the core diamine structure. Benzyl carbamates, specifically, have been studied for their relative stability and metabolic profiles.[18][19][20]

The Saturated N-Heterocyclic Core (Pyrrolidine & Azetidine)

Saturated nitrogen-containing heterocycles are common scaffolds in medicinal chemistry.[21] They are also known targets for CYP-mediated oxidation.[22] The most common site of metabolism on such rings is the carbon atom adjacent to the heteroatom (the α-carbon).[5]

  • Pyrrolidine Ring: This five-membered ring is susceptible to oxidation at the C2 and C5 positions, which are adjacent to the nitrogen atom. This can lead to the formation of hydroxylated metabolites or further oxidation to lactams.[22]

  • Azetidine Ring: This strained four-membered ring is also a target for oxidation, particularly at the carbons adjacent to the ring nitrogen.

The Benzyl Group

The terminal benzyl group is a classic substrate for aromatic hydroxylation by CYP enzymes, most notably CYP3A4 and CYP2D6.[23] Oxidation typically occurs at the para-position due to steric accessibility, introducing a phenolic hydroxyl group.

Predicted Metabolic Pathways

Based on the structural analysis, we can postulate several competing metabolic pathways.

Phase I Biotransformations (Oxidation & Hydrolysis)
  • Pathway A: Carbamate Hydrolysis: This is predicted to be a significant clearance pathway. Enzymatic hydrolysis would yield benzyl alcohol (which would be rapidly oxidized to benzoic acid) and 3-(azetidin-3-yl)pyrrolidine.

  • Pathway B: Aromatic Hydroxylation: CYP-mediated oxidation of the benzyl ring, likely at the 4-position, to form a phenolic metabolite.

  • Pathway C: Pyrrolidine C-Oxidation: CYP-mediated hydroxylation at the α-carbons (C2 or C5) of the pyrrolidine ring.

  • Pathway D: Azetidine C-Oxidation: CYP-mediated hydroxylation at the α-carbons (C2 or C4) of the azetidine ring.

It is highly probable that multiple pathways will occur simultaneously, leading to a mixture of metabolites. For instance, the parent molecule could undergo ring oxidation, and that metabolite could then undergo carbamate hydrolysis, or vice-versa.

Phase II Biotransformations (Conjugation)

The hydroxylated metabolites generated in Pathways B, C, and D are prime candidates for Phase II conjugation.

  • Glucuronidation: The newly formed hydroxyl groups can be conjugated with UDP-glucuronic acid (UDPGA) by UDP-glucuronosyltransferase (UGT) enzymes, which are present in liver microsomes, to form highly polar glucuronide conjugates.[6]

  • Sulfation: Alternatively, sulfotransferases (SULTs), primarily located in the cytosol, could conjugate these hydroxyl groups with a sulfonate group.

Integrated Pathway Map

The following diagram illustrates the predicted primary metabolic transformations for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate Met_Hydrolysis Metabolite A (3-(Azetidin-3-yl)pyrrolidine) + Benzyl Alcohol Parent->Met_Hydrolysis Carboxylesterases (Hydrolysis) Met_Aromatic_OH Metabolite B (Aromatic Hydroxylation) Parent->Met_Aromatic_OH CYP450s (Oxidation) Met_Pyrrolidine_OH Metabolite C (Pyrrolidine Oxidation) Parent->Met_Pyrrolidine_OH CYP450s (Oxidation) Met_Azetidine_OH Metabolite D (Azetidine Oxidation) Parent->Met_Azetidine_OH CYP450s (Oxidation) Met_Glucuronide Glucuronide Conjugates Met_Aromatic_OH->Met_Glucuronide UGTs Met_Sulfate Sulfate Conjugates Met_Aromatic_OH->Met_Sulfate SULTs Met_Pyrrolidine_OH->Met_Glucuronide UGTs Met_Pyrrolidine_OH->Met_Sulfate SULTs Met_Azetidine_OH->Met_Glucuronide UGTs Met_Azetidine_OH->Met_Sulfate SULTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Framework for In Vitro Validation

To test these predictions, a tiered in vitro strategy is recommended, starting with human liver microsomes and progressing to hepatocytes.

Rationale for System Selection: Microsomes vs. Hepatocytes
  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are rich in Phase I enzymes, particularly CYPs, and some Phase II enzymes like UGTs.[9][24] HLMs are a cost-effective, high-throughput tool for an initial assessment of metabolic stability, primarily focused on oxidative metabolism.[16]

  • Cryopreserved Human Hepatocytes: These are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, in a more physiologically relevant environment.[10][15] Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they provide a more complete picture of a compound's hepatic clearance.[9][25]

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay will determine the compound's stability against Phase I oxidative enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound in HLM.

Materials:

  • Pooled Human Liver Microsomes (e.g., from multiple donors to average variability)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with Internal Standard (IS) for reaction termination and sample analysis

Methodology:

  • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.[26] Keep on ice.

  • Incubation Mixture: Prepare a master mix containing HLM and buffer. Pre-warm at 37°C for 5 minutes.

  • Initiation: Add the test compound to the HLM mixture to a final concentration of 1 µM. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The absence of NADPH serves as a negative control.

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Termination: Each aliquot is immediately quenched in a 96-well plate containing cold ACN with a suitable internal standard to precipitate proteins and stop the reaction.[25]

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis Prep_HLM Thaw & Dilute HLM (0.5 mg/mL in Buffer) Mix Combine HLM, Buffer, & Test Compound Prep_HLM->Mix Prep_NADPH Prepare NADPH Regenerating System Prep_Compound Prepare Test Compound (1 µM final conc.) Prep_Compound->Mix Start Initiate with NADPH Mix->Start Sample Sample at Time Points (0, 5, 15, 30, 60 min) Start->Sample Quench Quench with ACN + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a comprehensive assessment of metabolic stability, including both Phase I and Phase II pathways.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a whole-cell system.

Materials:

  • Cryopreserved Human Hepatocytes (pooled, of high viability)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound Stock Solution (10 mM in DMSO)

  • Positive Control Compounds (e.g., 7-Ethoxycoumarin - Phase I; 7-Hydroxycoumarin - Phase II)

  • Acetonitrile (ACN) with Internal Standard (IS)

Methodology:

  • Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan Blue exclusion); viability should be >80%. Dilute to a final density of 0.5-1.0 x 10^6 viable cells/mL in incubation medium.[15]

  • Incubation: Add the hepatocyte suspension to a multi-well plate. Pre-incubate at 37°C in a humidified 5% CO2 incubator.

  • Initiation: Add the test compound to the hepatocytes to a final concentration of 1 µM.

  • Time Points: Sample the cell suspension at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[27]

  • Termination: Terminate reactions by adding aliquots to cold ACN with an internal standard.[25][27]

  • Analysis: Homogenize or vortex the samples, then centrifuge to pellet cell debris and protein. Analyze the supernatant via LC-MS/MS for the disappearance of the parent compound.

Hepatocyte_Workflow cluster_prep Cell Preparation cluster_reaction Incubation at 37°C, 5% CO2 cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Viability Check Viability (>80%) Thaw->Viability Dilute Dilute to 1x10^6 cells/mL in Incubation Medium Viability->Dilute Plate Plate Hepatocyte Suspension Dilute->Plate Start Add Test Compound (1 µM final conc.) Plate->Start Sample Sample at Time Points (0, 15, 30, 60, 120 min) Start->Sample Quench Quench with ACN + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS

Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.

Data Analysis and Interpretation

For both assays, the concentration of the parent compound remaining at each time point is determined.

6.1 Calculation of Metabolic Parameters

  • Plot Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine Rate Constant (k): The slope of the linear portion of this plot is equal to the negative elimination rate constant (-k).

  • Calculate Half-Life (t½): The in vitro half-life is calculated using the formula:

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated, which represents the inherent ability of the liver to metabolize a drug.[8][9]

    • For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Volume of incubation / number of hepatocytes in 10^6)

These values allow for the direct comparison and ranking of different compounds.

ParameterFormulaUnit (HLM)Unit (Hepatocytes)Description
Half-Life (t½) 0.693 / kminminTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) k * V / NµL/min/mg proteinµL/min/10^6 cellsVolume of biological matrix cleared of the drug per unit time per unit of protein/cells.

Summary of Predictions and Path Forward

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is predicted to have multiple metabolic liabilities, primarily through carbamate hydrolysis and CYP-mediated oxidation of its heterocyclic and aromatic rings. The outlined in vitro experimental framework provides a clear and robust path to quantitatively assess these predictions.

The results from the HLM assay will provide initial insights into the compound's susceptibility to oxidative metabolism, while the hepatocyte assay will offer a more holistic view of hepatic clearance, incorporating both Phase I and Phase II pathways. Should the compound prove to be metabolically unstable (e.g., t½ < 30 minutes in HLM), the next step would be metabolite identification studies using high-resolution mass spectrometry to confirm the predicted pathways. This empirical data would then guide medicinal chemists in making structural modifications to block the identified metabolic "soft spots" and improve the compound's pharmacokinetic profile.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio.
  • In Vitro Metabolic Stability. (n.d.).
  • Choosing Between Human Liver Microsomes and Hep
  • Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • Role of human liver microsomes in in vitro metabolism of drugs-a review. (2009). PubMed.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Hepatocyte Stability. (n.d.). Cyprotex | Evotec.
  • New primary liver cell microsome products. (2024). Cell Guidance Systems.
  • Phase I Drug Metabolism. (2022). Drug Hunter.
  • Hepatocyte Stability Assay. (n.d.).
  • Protocol for the Rat Hepatocyte Stability Assay. (n.d.).
  • Hepatocyte Stability Assay. (n.d.). Domainex.
  • In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. (2006). Current Drug Metabolism.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen.
  • Predicting Drug Metabolism: Experiment and/or Comput
  • Deep Learning Based Drug Metabolites Prediction. (2020). Frontiers.
  • Modeling in Drug Metabolism for Drug Discovery and Development. (2019). AAPS.
  • Prediction of Drug Metabolites. (2026).
  • Drug Metabolism. (n.d.). MSD Manual Professional Edition.
  • Predicting Metabolism. (n.d.). Cambridge MedChem Consulting.
  • In Silico Drug Metabolism Prediction Services. (n.d.).
  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evalu
  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022).
  • Tackling metabolism issues in drug discovery with in silico methods. (2024). News-Medical.Net.
  • Table 3 Physicochemical properties and in vitro metabolic stability. (n.d.).
  • Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. (2024). Chemistry – A European Journal.
  • Chapter 10. Metabolism of Organophosphorus and Carbamate Pesticides. (n.d.).
  • Drug Metabolism: Phase I and Phase II Metabolic P
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. (n.d.). PMC.
  • Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery Blogs.
  • Heterocycles: I. (2023). The Royal Society of Chemistry.
  • Carbamoyl-phosphate synthase (glutamine-hydrolysing). (n.d.).
  • Urethanases for the Enzymatic Hydrolysis of Low Molecular Weight Carbamates and the Recycling of Polyurethanes. (2023).
  • PHASE II DRUG METABOLIZING ENZYMES. (n.d.). Semantic Scholar.
  • Discovery of carbamate degrading enzymes by functional metagenomics. (2017). PLOS One.
  • Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbam
  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC.
  • Carbamic acid. (n.d.). Wikipedia.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.
  • Physicochemical Characterization. (n.d.).
  • Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids. (2010).
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
  • Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. (2020). MDPI.
  • Physicochemical Property Study. (n.d.). WuXi AppTec.

Sources

Structural Informatics and Synthetic Methodology for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As modern drug discovery pivots toward highly polar, sp³-rich molecules to improve pharmacokinetic properties and clinical success rates, bis-heterocyclic scaffolds have gained immense traction. Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate represents a critical building block in this paradigm[1]. By combining a 4-membered azetidine ring with a 5-membered pyrrolidine ring, this compound offers a rigid, three-dimensional vector for library synthesis while maintaining a low molecular weight and high aqueous solubility.

This whitepaper provides an authoritative guide on the chemoinformatic identifiers (SMILES, InChIKey) for this scaffold and outlines a self-validating, causality-driven synthetic workflow for its preparation.

Chemoinformatics & Structural Identifiers

To ensure data integrity across global chemical registries and high-throughput screening libraries, precise structural representation is non-negotiable. The structural identifiers for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate are derived directly from its topological connectivity[1].

SMILES String Derivation

The Simplified Molecular-Input Line-Entry System (SMILES) string maps the molecule's connectivity through a depth-first traversal algorithm: O=C(NC1CN(C2CCNC2)C1)OCC3=CC=CC=C3

  • O=C(N...)O... : Defines the central carbamate core.

  • C1CN(...)C1 : Maps the 4-membered azetidine ring. The nitrogen of the carbamate is attached to the CH of the azetidine (C1).

  • C2CCNC2 : Maps the 5-membered pyrrolidine ring, attached to the azetidine nitrogen via its C3 position.

  • OCC3=CC=CC=C3 : Represents the benzyl ester protecting group.

InChI and InChIKey

The International Chemical Identifier (InChI) provides a layered, deterministic representation of the molecule, eliminating the ambiguity sometimes found in proprietary SMILES generation algorithms.

Standard InChI: InChI=1S/C15H21N3O2/c19-15(20-10-12-4-2-1-3-5-12)17-14-8-18(9-14)13-6-7-16-11-13/h1-5,13-14,16H,6-11H2,(H,17,19)

The InChIKey is a 27-character fixed-length string generated via a SHA-256 hash of the standard InChI string. Because it is a hashed value, it serves as a digital signature for database lookups, preventing formatting errors during data migration.

Quantitative Data Summary
PropertyValue
Chemical Name Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate
Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
SMILES O=C(NC1CN(C2CCNC2)C1)OCC3=CC=CC=C3
Standard InChI InChI=1S/C15H21N3O2/c19-15(20-10-12-4-2-1-3-5-12)...
Precursor CAS RN 1203099-07-3 (Benzyl azetidin-3-ylcarbamate HCl)

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this bis-heterocycle relies on the reductive amination of commercially available Benzyl azetidin-3-ylcarbamate hydrochloride [2] with 1-Boc-pyrrolidin-3-one. As a Senior Application Scientist, I have designed this protocol to be a self-validating system —meaning the physical properties of the intermediates and products inherently confirm the success of each step without requiring constant external validation.

Protocol 1: Reductive Amination (C-N Bond Construction)

Objective: Couple the secondary amine of the azetidine with the ketone of the pyrrolidine.

  • Preparation: Suspend Benzyl azetidin-3-ylcarbamate hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature. Add N,N-diisopropylethylamine (DIPEA, 1.1 eq) to free-base the amine.

  • Iminium Formation: Add 1-Boc-pyrrolidin-3-one (1.05 eq) and glacial acetic acid (1.2 eq). Stir for 1 hour at room temperature.

    • Causality Check: Acetic acid acts as a mild Brønsted acid to protonate the ketone, accelerating the formation of the iminium ion intermediate.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir for 12 hours.

    • Causality Check: STAB is specifically chosen over Sodium Borohydride ( NaBH4​ ). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting ketone into an unreactive alcohol.

  • Self-Validation (LC-MS): Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM). An LC-MS of the organic layer must show the Boc-protected intermediate at [M+H]⁺ = 376.4 .

Protocol 2: Boc Deprotection and Salt Isolation

Objective: Remove the tert-butyloxycarbonyl (Boc) group to yield the final secondary amine.

  • Reaction: Dissolve the purified intermediate from Protocol 1 in minimal DCM. Slowly add 4M HCl in Dioxane (10.0 eq) at 0 °C. Warm to room temperature and stir for 2 hours.

    • Causality Check: HCl in Dioxane is preferred over Trifluoroacetic acid (TFA). TFA leaves residual trifluoroacetate salts that are notoriously difficult to remove and can cause false positives in downstream biological assays (e.g., by acting as an ion-pairing agent).

  • Isolation: As the Boc group is cleaved (releasing isobutylene and CO2​ gases), the highly polar product drops out of the non-polar DCM/Dioxane solution as a solid hydrochloride salt.

  • Self-Validation (NMR): Filter the precipitate and wash with cold diethyl ether. The reaction is self-validating: if precipitation occurs, deprotection is successful. ¹H-NMR ( D2​O ) must show the complete disappearance of the sharp 9H singlet at ~1.4 ppm (the Boc group).

Visualizing the Workflow

The following diagram maps the logical progression from raw materials through synthetic causality, culminating in chemoinformatic registration.

Workflow Start Starting Materials Benzyl azetidin-3-ylcarbamate + 1-Boc-pyrrolidin-3-one Step1 Step 1: Reductive Amination Reagent: NaBH(OAc)3, DCE Causality: Prevents ketone over-reduction Start->Step1 Intermediate Intermediate Validation [M+H]+ = 376.4 Self-Validating LC-MS Step1->Intermediate Step2 Step 2: Boc Deprotection Reagent: 4M HCl in Dioxane Causality: Drives precipitation of salt Intermediate->Step2 Purity >95% Product Final Product Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate Step2->Product Informatics Chemoinformatics SMILES & InChI Generation Product->Informatics

Synthetic workflow and chemoinformatic registration for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

Conclusion

The synthesis and structural codification of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate highlight the intersection of rigorous organic chemistry and modern chemoinformatics. By adhering to causality-driven protocols (e.g., STAB selection, HCl-driven precipitation) and validating through exact SMILES and InChI string generation, researchers can reliably deploy this sp³-rich scaffold in complex drug discovery campaigns.

References

Sources

Pharmacophore Modeling of Pyrrolidin-Azetidine Hybrid Compounds: A Technical Guide for Scaffold Hopping and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The evolution of small-molecule drug discovery is increasingly reliant on transitioning away from flat, sp²-rich aromatic rings toward sp³-rich, three-dimensional scaffolds. Among these, pyrrolidin-azetidine hybrid compounds—particularly spirocyclic and fused systems—have emerged as highly privileged motifs. By integrating the conformational mobility of pyrrolidines with the structural rigidity and metabolic stability of azetidines, these hybrids offer unique exit vectors for pharmacophore modeling.

As a Senior Application Scientist, I have structured this whitepaper to explore the causality behind selecting these hybrids, detail the computational pharmacophore modeling workflows required to exploit them, and provide self-validating protocols for their synthesis and biological evaluation.

Physicochemical Causality: Why Pyrrolidin-Azetidine Hybrids?

The strategic replacement of traditional saturated heterocycles (like piperidine or piperazine) with azetidine or pyrrolidine rings is a cornerstone of modern scaffold hopping [1]. The causality behind this shift is grounded in fundamental physical chemistry:

  • Azetidine: The four-membered azetidine ring imparts high structural rigidity, reduced lipophilicity (logP), and improved aqueous solubility compared to larger homologues. Furthermore, the compact nature of azetidine alters the pKa of adjacent functional groups, often enhancing metabolic stability against oxidative N-dealkylation by sterically shielding the alpha-carbons [1].

  • Pyrrolidine: The five-membered pyrrolidine ring offers enhanced conformational flexibility and introduces valuable chiral centers, allowing for the precise fine-tuning of structure-activity relationships (SAR) [1].

  • The Hybrid Advantage: Combining these into spirocyclic frameworks (e.g., 1,6-diazaspiro[3.4]octane) yields molecules with a high fraction of sp³ carbons (Fsp³). This 3D architecture closely mimics the spatial arrangement of piperazine or morpholine while accessing previously uncharted chemical space, reducing off-target toxicity, and improving ADME profiles [2]. A clinical validation of this concept is the JAK inhibitor delgocitinib, which utilizes a spirocyclic azetidine-pyrrolidine fragment to mimic the binding modes of its predecessors, baricitinib and tofacitinib, while improving its pharmacokinetic profile[2].

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Saturated Nitrogen Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Hybrid (Spiro-Azetidine-Pyrrolidine)
Molecular Rigidity HighModerateLowVery High (3D constrained)
Aqueous Solubility HighModerateLowHigh
Lipophilicity (logP) ~1.3 (Lowest)~1.6~1.9 (Highest)Tunable (typically ~1.4 - 1.7)
Metabolic Stability High (resists oxidation)ModerateModerateHigh (steric shielding at spiro center)
Fsp³ Character HighHighHighExceptional

(Note: Data synthesized from comparative sulfonylamide studies [1] and spiroazetidine profiling [2].)

Pharmacophore Modeling Workflow for Hybrid Scaffolds

When designing pyrrolidin-azetidine hybrids, pharmacophore modeling must account for the unique dihedral angles and constrained spatial geometries of the spiro or fused systems. The following protocol defines a self-validating computational workflow for generating and refining these models.

Step-by-Step Methodology: Structure-Based Pharmacophore Generation
  • Target Preparation & Binding Site Analysis:

    • Retrieve high-resolution X-ray crystal structures of the target protein (e.g., JAK1/2 or ERα) co-crystallized with prototype ligands.

    • Prepare the protein by assigning protonation states at physiological pH (7.4) and optimizing hydrogen bond networks.

  • Feature Extraction:

    • Identify critical interaction points: Hydrogen Bond Donors (HBD) at the pyrrolidine/azetidine nitrogen, Hydrogen Bond Acceptors (HBA), and hydrophobic/aromatic features in the binding pocket.

    • Map the spatial constraints (excluded volumes) to ensure the highly rigid spiro-fused hybrid does not clash with the receptor backbone.

  • Scaffold Hopping & Conformational Sampling:

    • Replace the core of the prototype ligand (e.g., piperazine) with a pyrrolidin-azetidine spirocycle in silico.

    • Perform systematic conformational searches. Causality Check: Because spirocycles are highly constrained, the conformational space is smaller, which reduces the entropic penalty upon binding. The modeling software must accurately calculate the strain energy of the four-membered azetidine ring to prevent generating physically impossible conformers.

  • Validation via Decoy Screening (Self-Validating Step):

    • Screen the generated pharmacophore model against a validated dataset containing known actives and structurally similar decoys.

    • Calculate the Receiver Operating Characteristic (ROC) curve and Area Under the Curve (AUC). An AUC > 0.85 validates the model's discriminatory power. If AUC < 0.85, the model must automatically revert to Step 2 to adjust excluded volumes.

  • Molecular Dynamics (MD) Refinement:

    • Subject the top-scoring hybrid poses to 100 ns MD simulations to verify the dynamic stability of the salt bridges or H-bonds formed by the azetidine/pyrrolidine nitrogens.

PharmacophoreWorkflow TargetPrep 1. Target Preparation (X-ray Crystal Struct) FeatureExt 2. Feature Extraction (HBD, HBA, Excluded Vol) TargetPrep->FeatureExt ScaffoldHop 3. Scaffold Hopping (Insert Pyrrolidin-Azetidine) FeatureExt->ScaffoldHop ConfSample 4. Conformational Sampling (Strain Energy Calc) ScaffoldHop->ConfSample Validation 5. Decoy Screening (ROC/AUC Validation) ConfSample->Validation Validation->FeatureExt AUC < 0.85 Refine Features MDRefine 6. MD Simulation (100ns Pose Stability) Validation->MDRefine

Self-validating pharmacophore modeling workflow for pyrrolidin-azetidine scaffold hopping.

Application Areas and Mechanistic Grounding

A. Selective Estrogen Receptor Degraders (SERDs)

In the treatment of endocrine-resistant breast cancer, basic side chains are critical for SERD activity. Research has demonstrated that replacing traditional piperidine side arms with pyrrolidine, azetidine, or "reverse azetidine" motifs shifts the molecule's profile from a Selective Estrogen Receptor Modulator (SERM) to a potent SERD [3]. The azetidine derivatives maintain a crucial salt bridge with Asp-351 of the ERα receptor. The reduced basicity and smaller ring size of the azetidine lower the susceptibility to oxidative N-desalkylation, thereby enhancing brain bioavailability and metabolic stability [3].

B. Antimicrobial Naphthyridine Derivatives

Pyrrolidine and azetidine moieties have been successfully integrated into nalidixic acid derivatives to create novel ribosome inhibitors (NRIs). These hybrids selectively disrupt the tRNA/30S complex at the decoding site. The distinct exit vectors provided by the pyrrolidin-azetidine framework allow these compounds to bypass traditional efflux pump-mediated resistance mechanisms in Gram-negative pathogens [4].

Experimental Protocol: Synthesis and Validation of Spirocyclic Hybrids

To physically realize the computationally designed pharmacophores, robust synthetic methodologies are required. The synthesis of 3,3-spirocyclic pyrrolidine-azetidine chimeras often utilizes a [3+2] cycloaddition or the functionalization of cyclic ketones [5]. The following protocol details the generation of orthogonally protected diazaspiro[3.4]octanes.

Step-by-Step Synthetic Protocol
  • Precursor Preparation: Begin with N-Cbz protected 3-azetidinone. Dissolve 10 mmol in anhydrous THF (50 mL) under an argon atmosphere.

  • Olefin Formation (Wittig Reaction): Add methylenetriphenylphosphorane (1.2 eq) at 0°C. Stir for 2 hours to yield the exocyclic olefin.

  • [3+2] Cycloaddition: React the olefin with an unstabilized azomethine ylide (generated in situ from N-benzyl-1-(methoxytrimethylsilyl)methanamine and TFA) in dichloromethane at room temperature for 12 hours.

  • Purification: Quench with saturated NaHCO₃. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexane:EtOAc 7:3) to isolate the orthogonally protected 2,6-diazaspiro[3.4]octane.

  • Deprotection & Salt Formation: Selectively deprotect the benzyl group using Pd/C (10%) and H₂ (1 atm) in methanol. Treat the resulting free amine with 2M HCl in ether to precipitate the hydrochloride salt, ensuring high aqueous solubility for biological assays [6].

Causality Check: The orthogonal protection strategy (Cbz on azetidine, Benzyl on pyrrolidine) is critical. It allows medicinal chemists to selectively functionalize either nitrogen atom independently, mapping precisely to the distinct HBD/HBA vectors defined in the computational pharmacophore model.

SynthesisWorkflow Step1 1. Precursor N-Cbz 3-azetidinone Step2 2. Wittig Reaction Exocyclic Olefin Generation Step1->Step2 Step3 3. [3+2] Cycloaddition Azomethine Ylide Insertion Step2->Step3 in situ Ylide Step4 4. Orthogonal Scaffold 2,6-diazaspiro[3.4]octane Step3->Step4 Step5 5. Selective Deprotection Pd/C, H2 Step4->Step5 Target N-functionalization Step6 6. Salt Formation HCl in Ether Step5->Step6

Synthetic pathway for orthogonally protected pyrrolidin-azetidine spirocycles.

Conclusion

The integration of pyrrolidin-azetidine hybrids into drug discovery represents a highly sophisticated approach to scaffold hopping. By leveraging the unique physicochemical properties of these strained, sp³-rich heterocycles, researchers can design pharmacophores that overcome metabolic liabilities and target-site mutations. The synergy between rigorous computational modeling and orthogonal synthetic strategies ensures that these complex 3D architectures can be reliably translated from in silico concepts to potent clinical candidates.

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery, BenchChem.
  • Spiroazetidines in Drug Discovery, PharmaBlock.
  • Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer, Journal of Medicinal Chemistry, ACS Public
  • Antimicrobial Activity of Naphthyridine Deriv
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review, RSC Advances, Semantic Scholar.
  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS, ChemRxiv.

Methodological & Application

Application Note: Strategic Cbz Deprotection of (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Process Development

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, prized for its stability and predictable reactivity.[1][2] Its removal is a critical step in the synthesis of complex molecules, particularly those containing multiple nitrogen atoms, such as the diamino-heterocycle (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate. This document provides a detailed guide for the deprotection of this specific substrate, addressing the inherent challenges posed by its structure, including potential catalyst inhibition and the need to preserve the integrity of the azetidine and pyrrolidine rings. We present detailed protocols for catalytic hydrogenolysis (both standard hydrogenation and transfer hydrogenation) and a modern Lewis acid-mediated method, complete with mechanistic insights, comparative data, and troubleshooting advice to guide chemists in selecting and executing the optimal deprotection strategy.

Introduction: The Cbz Group and Substrate-Specific Challenges

The Cbz group's utility stems from its robustness under a variety of conditions, yet it can be cleaved under mild reductive or specific acidic conditions.[2][3] This orthogonality to other common protecting groups like Boc and Fmoc makes it invaluable in multi-step synthesis.[4][5][6]

The target molecule, (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate, presents unique challenges for Cbz deprotection:

  • Presence of Multiple Basic Centers: The substrate contains tertiary amines within the azetidine and pyrrolidine rings. These basic nitrogens can coordinate to the palladium catalyst surface, leading to deactivation or "poisoning," which can stall or significantly slow down catalytic hydrogenolysis reactions.

  • Ring Strain: The four-membered azetidine ring is strained and can be susceptible to opening under harsh reaction conditions, particularly with strong acids or high temperatures.

  • Product Inhibition: The deprotected product is a primary amine, which itself can compete with the substrate for active sites on the catalyst, potentially leading to incomplete reactions.

Selecting an appropriate deprotection method is therefore critical to ensure high yield and purity of the desired diamine product.

Method Selection: A Strategic Workflow

The choice of deprotection strategy depends on the available equipment, the scale of the reaction, and the presence of other functional groups in the molecule. The following workflow provides a decision-making framework.

G start Start: Cbz-Protected Substrate (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate q1 Are other reducible groups present (e.g., alkenes, alkynes, nitro groups)? start->q1 method_acid Preferred Method: Lewis Acid-Mediated Deprotection (AlCl₃/HFIP) q1->method_acid Yes method_hydro Preferred Method: Catalytic Hydrogenolysis q1->method_hydro No protocol3 Protocol 3: Lewis Acid (AlCl₃/HFIP) method_acid->protocol3 q2 Is handling H₂ gas a concern? method_hydro->q2 protocol1 Protocol 1: Standard Hydrogenation (H₂/Pd/C) q2->protocol1 No protocol2 Protocol 2: Transfer Hydrogenation (HCOONH₄/Pd/C) q2->protocol2 Yes

Caption: Decision workflow for selecting a Cbz deprotection method.

Method 1: Catalytic Hydrogenolysis

This is the most common and often cleanest method for Cbz removal, proceeding via cleavage of the benzylic C-O bond to generate toluene and an unstable carbamic acid, which spontaneously decarboxylates to the free amine and CO₂.[1][3][7]

G sub Cbz-Protected Amine R-NH-Cbz intermediate Carbamic Acid Intermediate [R-NH-COOH] sub->intermediate Hydrogenolysis cat_surface Pd/C Catalyst Surface h2 H₂ (or H₂ donor) h2->intermediate toluene Toluene intermediate->toluene product Free Amine R-NH₂ intermediate->product Spontaneous Decarboxylation co2 CO₂ product->co2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Protocol 1: Standard Hydrogenation with H₂ Gas

This classic protocol is highly effective but requires appropriate equipment for handling hydrogen gas.

Materials:

  • Cbz-protected (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or membrane filter

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate in the chosen solvent (e.g., MeOH, ~0.1 M concentration) in a suitable reaction flask.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Inert Gas Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to remove all oxygen.

  • Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas from the balloon/apparatus. Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is often sufficient).[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-16 hours).[3][5]

  • Work-up: Once complete, carefully purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.[3][8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization if necessary.

Protocol 2: Transfer Hydrogenation

This method avoids the use of hydrogen gas, making it more convenient for many standard laboratory setups.[9] Ammonium formate is a common, effective hydrogen donor.[3]

Materials:

  • Cbz-protected (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 10-20 mol%

  • Ammonium formate (HCOONH₄), 3-5 equivalents

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Celite® or membrane filter

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate in MeOH or EtOH (~0.1 M) in a round-bottom flask.

  • Reagent Addition: To the solution, add 10% Pd/C followed by ammonium formate.[3]

  • Reaction: Stir the reaction mixture at room temperature or heat gently to reflux (typically 40-60 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 30 minutes to 4 hours.[10]

  • Work-up: After completion, cool the mixture to room temperature. Filter through a pad of Celite® to remove the Pd/C, rinsing the pad thoroughly with the solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude material may contain ammonium salts, which can often be removed by dissolving the residue in a suitable organic solvent (e.g., dichloromethane) and washing with water, followed by drying and concentration.

Method 2: Lewis Acid-Mediated Deprotection

For substrates containing functionalities sensitive to reduction (e.g., alkenes, alkynes), acid-mediated cleavage is a powerful alternative.[3] While traditional methods like HBr in acetic acid are effective, they can be harsh.[11] A milder, modern protocol utilizes aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers excellent functional group tolerance.[12][13]

G sub Cbz-Protected Amine R-NH-Cbz activated_complex Activated Complex sub->activated_complex lewis_acid AlCl₃ in HFIP lewis_acid->activated_complex benzyl_cation Stabilized Benzyl Cation activated_complex->benzyl_cation intermediate Carbamic Acid Intermediate [R-NH-COOH] activated_complex->intermediate Cleavage product Free Amine R-NH₂ intermediate->product Decarboxylation co2 CO₂ product->co2

Caption: Simplified mechanism of Lewis acid-mediated Cbz deprotection.

Protocol 3: Deprotection with AlCl₃/HFIP

This protocol is particularly useful for complex molecules and avoids heavy metal catalysts.[13]

Materials:

  • Cbz-protected (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (1.0 equiv)

  • Aluminum chloride (AlCl₃), anhydrous (1.5-3.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dissolve the Cbz-protected substrate in HFIP (~0.25 M) in a reaction flask.

  • Reagent Addition: At room temperature, add AlCl₃ portion-wise to the solution. The mixture may form a suspension.[13]

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[13]

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂.[13]

  • Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂ (3 times).[13]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude residue by column chromatography to obtain the pure deprotected amine.

Comparative Data Summary

Method Reagents & Catalyst Typical Conditions Reaction Time Advantages Disadvantages & Considerations
Standard Hydrogenation H₂, 10% Pd/CMeOH or EtOH, Room Temp, 1 atm H₂2-16 hClean byproducts (toluene, CO₂); high yields.[3]Requires H₂ gas handling; catalyst can be pyrophoric; sensitive to catalyst poisoning and reducible groups.[3]
Transfer Hydrogenation HCOONH₄, 10% Pd/CMeOH or EtOH, RT to 60°C0.5-4 hAvoids H₂ gas; often faster and milder.[9][14]Requires removal of excess hydrogen donor and byproducts; still uses a heavy metal catalyst.
Lewis Acid-Mediated AlCl₃, HFIPHFIP, Room Temp2-16 hMetal-free; excellent for substrates with reducible groups; scalable.[13][15]Requires stoichiometric amounts of Lewis acid; HFIP is a corrosive and expensive solvent; work-up can be more involved.

Troubleshooting Common Issues

  • Stalled or Slow Reaction (Hydrogenolysis): This is often due to catalyst poisoning.

    • Solution 1: Add more catalyst in portions.

    • Solution 2: Consider switching to transfer hydrogenation, which can sometimes be less sensitive.

    • Solution 3: Ensure the starting material is pure and free of contaminants (e.g., sulfur compounds) that are known catalyst poisons.

  • Incomplete Reaction (All Methods):

    • Solution: Increase reaction time or temperature (within reason, especially for the thermally sensitive azetidine ring). For transfer hydrogenation, add more hydrogen donor. For the AlCl₃ method, ensure the AlCl₃ is anhydrous and add a sufficient number of equivalents.

  • Side Product Formation:

    • Observation: N-methylation or other unexpected products.

    • Cause: This can occur if methanol is used as a solvent and the reaction is run for extended periods or at high temperatures, where the catalyst can facilitate reductive amination with formaldehyde impurities.

    • Solution: Switch to a different solvent like ethanol or ethyl acetate. Ensure the reaction is stopped as soon as the starting material is consumed.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. (2001). ResearchGate. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Cbz Deprotection Mechanism - Strong Acid. Common Organic Chemistry. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Vinayagam, V., et al. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

Sources

Application Note: Preparation of Stock Solutions for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Utility: Bifunctional building block, rigidified diamine scaffold, and PROTAC linker intermediate.

Mechanistic Rationale & Physicochemical Profiling

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (CAS: 1131594-93-8) is a highly versatile, nitrogen-rich heterocycle. Before preparing stock solutions, it is critical to understand the causality behind its physicochemical behavior, as this dictates solvent selection and handling procedures.

The molecule features three distinct functional domains:

  • A Pyrrolidine Ring (Secondary Amine): This imparts a strongly basic character (estimated pKa ~9.0–9.5). As a free base, this secondary amine is highly susceptible to absorbing atmospheric carbon dioxide to form insoluble carbamate salts, and it can undergo slow oxidation. This necessitates storage under an inert atmosphere (Argon or Nitrogen).

  • An Azetidine Ring (Tertiary Amine): The nitrogen at the 1-position of the azetidine ring acts as a tertiary amine, contributing to the overall polarity and basicity of the scaffold.

  • A Benzyl Carbamate (Cbz) Group: While the diamine core is highly polar, the bulky, lipophilic Cbz protecting group significantly increases the molecule's partition coefficient (LogP).

According to principles outlined in[1], the addition of lipophilic protecting groups to polar amines shifts the optimal solubilization strategy. While the compound can form water-soluble hydrochloride or TFA salts at low pH, the free base exhibits limited solubility in neutral aqueous buffers (pH 7.4). Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for preparing stable, high-concentration master stocks, ensuring complete solvation without pH-dependent precipitation.

Quantitative Data Summary

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecification
Chemical Name Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate
CAS Number 1131594-93-8
Molecular Formula C₁₅H₂₁N₃O₂
Molecular Weight 275.35 g/mol
Appearance White to Off-White Solid Powder
Primary Solvent Anhydrous DMSO (Solubility ≥ 20 mg/mL)
Long-Term Storage (Solid) -20°C, desiccated, under inert gas (Argon/N₂)

Experimental Protocols: A Self-Validating System

To ensure reproducibility across biological and biochemical assays, stock preparation must be treated as a self-validating system. Any introduction of atmospheric moisture during preparation will lead to DMSO hydration, which exponentially decreases the solubility of lipophilic compounds and causes micro-precipitation.

Protocol A: Preparation of a 10 mM DMSO Master Stock

Materials Required:

  • Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (Solid)

  • Anhydrous DMSO (≥99.9% purity, sealed under Argon)

  • Analytical balance (0.01 mg precision)

  • Amber glass or low-bind polypropylene vials

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Remove the sealed compound vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic basic powder, ruining the anhydrous environment required for stability.

  • Gravimetric Measurement: Weigh the desired mass of the compound into a sterile, low-bind vial.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO using Table 2 below. Add the solvent directly to the powder.

  • Dissolution & Homogenization: Vortex the solution for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes. Caution: Do not allow the sonicator bath to heat up, as thermal stress can induce premature cleavage of the Cbz group.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) to entirely eliminate freeze-thaw cycles.

  • In-Line Quality Control (Self-Validation): Hold the vial against a light source with a dark background. The solution must be optically clear. Any turbidity indicates incomplete dissolution or moisture-induced precipitation, invalidating the assumed 10 mM concentration.

Table 2: Dilution Matrix for Master Stocks

Target ConcentrationVol. of DMSO per 1.0 mgVol. of DMSO per 5.0 mgVol. of DMSO per 10.0 mg
10 mM (Master Stock) 363.2 µL1.816 mL3.632 mL
5 mM 726.3 µL3.632 mL7.263 mL
1 mM 3.632 mL18.159 mL36.317 mL

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (275.35 g/mol )]

Protocol B: Preparation of Aqueous Working Solutions

When transitioning from the DMSO master stock to aqueous assays, the "solvent crash" phenomenon must be avoided.

  • Pre-warm the 10 mM DMSO aliquot to RT.

  • Dilution Order: Always add the DMSO stock dropwise into the aqueous buffer while vortexing, never the reverse. This prevents localized zones of high aqueous concentration that trigger nucleation and precipitation.

  • Assay Limits: For cell-based assays, ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. A 10 mM stock diluted to 0.1% yields a maximum final assay concentration of 10 µM.

Workflow Visualization

The following logical relationship diagram maps the critical path from solid compound to validated assay application, emphasizing the divergence between biochemical and cellular workflows.

G Compound Solid Compound (CAS: 1131594-93-8) Equilibrate Equilibrate to RT (Prevents Condensation) Compound->Equilibrate Dissolve Add Anhydrous DMSO (Vortex & Sonicate) Equilibrate->Dissolve Master 10 mM Master Stock (Single-Use Aliquots) Dissolve->Master QC QC Validation (Visual & LC-MS) Master->QC InVitro Biochemical Assays (Aqueous Dilution) QC->InVitro Cellular Cell-Based Assays (≤0.1% Final DMSO) QC->Cellular

Workflow for preparing and validating DMSO master stocks for downstream assays.

Quality Control & Safety Grounding

As dictated by the [2] guidelines for handling basic amines and structurally complex organic powders, appropriate personal protective equipment (PPE)—including nitrile gloves and safety goggles—must be worn.

Analytical Validation: If the stock solution is stored for more than 3 months at -20°C, it is highly recommended to perform an LC-MS quality control check before use. Dilute a 1 µL aliquot of the stock into 1 mL of Acetonitrile/Water (1:1) and inject it into the LC-MS. Look for the parent mass [M+H]⁺ at m/z 276.35. The absence of a peak at m/z 142.2 (which would indicate the loss of the Cbz group) confirms that the protecting group remains intact and the stock is viable for downstream synthetic or biological applications.

References

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. ScienceDirect (Elsevier). Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Laboratory Chemical Safety Summary (LCSS) Guidelines. PubChem Docs. Available at:[Link]

Application Notes and Protocols for Incorporating Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate into High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2][3] The successful integration of a novel chemical entity, such as Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate, into an HTS campaign requires a meticulously planned and rigorously validated workflow. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for incorporating this and structurally related small molecules into HTS workflows. We will delve into the critical aspects of compound characterization, assay development, and a multi-step screening cascade designed to minimize false positives and identify robust hits for downstream lead optimization.

Introduction: The Rationale for Screening Novel Chemical Scaffolds

The quest for novel therapeutics often begins with the exploration of new chemical space.[4] Molecules like Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate, which combines a flexible pyrrolidine ring, a strained azetidine moiety, and a carbamate linker, present a unique three-dimensional architecture. Such scaffolds may offer novel interactions with biological targets that are not achieved by more conventional, flatter aromatic structures often found in existing compound libraries. The primary objective of incorporating such a novel compound into HTS is to discover its potential biological activity, be it as an enzyme inhibitor, a receptor agonist or antagonist, or a modulator of a specific cellular pathway.[2][5]

The successful identification of a "hit" from a primary screen is only the initial step in a long journey.[6] Therefore, the protocols outlined herein are designed not just to find activity, but to do so with a high degree of confidence, ensuring that resources are focused on the most promising candidates.

Pre-Screening Compound Characterization: Ensuring Quality and Integrity

Before embarking on a large-scale screen, it is imperative to thoroughly characterize the compound of interest. This initial investment in quality control is critical to avoid the costly pursuit of artifacts.

Purity and Identity Verification

The purity of the screening compound is paramount. Impurities can lead to false-positive or false-negative results.

Protocol 2.1: Compound Quality Control

  • Identity Confirmation:

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

    • Acquire ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to verify the chemical structure.

  • Purity Assessment:

    • Perform High-Performance Liquid Chromatography (HPLC) analysis with a UV detector at multiple wavelengths to assess purity. A purity level of >95% is recommended for HTS campaigns.[6]

    • If available, couple the HPLC to a mass spectrometer (LC-MS) to identify any major impurities.

Solubility and Stability Assessment

A compound's solubility in the assay buffer is crucial for obtaining reliable and reproducible data.

Protocol 2.2: Solubility Determination

  • Prepare a high-concentration stock solution of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate in 100% dimethyl sulfoxide (DMSO). A typical starting concentration is 10 mM.

  • Serially dilute the stock solution in the intended aqueous assay buffer.

  • Visually inspect for precipitation at each concentration.

  • For a more quantitative measure, use nephelometry or light scattering to determine the kinetic solubility.

  • Causality: Poor solubility can lead to compound precipitation in the assay plate, causing light scattering that may interfere with optical readouts and result in non-specific activity.

Protocol 2.3: Stability in Assay Buffer

  • Incubate the compound in the assay buffer at the final screening concentration and temperature for the duration of the planned assay.

  • At various time points, analyze the sample by LC-MS to assess for degradation.

  • Causality: Compound degradation can lead to a loss of activity over the time course of the assay, potentially resulting in false negatives.

Parameter Recommended Value/Method Rationale
Purity >95% (HPLC)Minimizes the risk of artifacts from impurities.[6]
Identity Confirmed by HRMS and NMREnsures the correct molecule is being screened.
Solubility Determined in assay bufferPrevents compound precipitation and related artifacts.
Stability Assessed over the assay durationEnsures compound integrity throughout the experiment.

Assay Development and Miniaturization

The choice of assay is dictated by the biological question being asked. For a novel compound like Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate, a target-based or a phenotypic screening approach can be employed.[7][8]

Assay Selection
  • Target-Based Assays: If there is a hypothesized target (e.g., a specific enzyme or receptor), a biochemical or biophysical assay can be developed. Examples include fluorescence-based enzyme activity assays or surface plasmon resonance (SPR) for binding kinetics.[5][9]

  • Phenotypic Assays: If the goal is to identify compounds that elicit a specific cellular response without a preconceived target, a cell-based phenotypic screen is appropriate.[7][8] This could involve measuring changes in cell viability, morphology, or the expression of a reporter gene.

Miniaturization and Automation

To accommodate large compound libraries, assays are typically miniaturized into 384- or 1536-well plate formats.[7][10][11] This reduces reagent costs and increases throughput. Automation using liquid handlers and robotic plate movers is essential for precision and reproducibility.[5][9][12][13]

Protocol 3.1: Assay Miniaturization

  • Adapt the chosen assay protocol from a larger format (e.g., 96-well plate) to a 384-well plate.

  • Optimize reagent volumes, cell seeding densities (for cell-based assays), and incubation times.

  • Ensure that the assay performance remains robust in the miniaturized format by assessing key quality control metrics.

The High-Throughput Screening Cascade: A Phased Approach

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays to progressively filter and validate hits.[14]

Caption: A typical high-throughput screening cascade.

Primary Screen

The primary screen involves testing the entire compound library at a single, fixed concentration.[15]

Protocol 4.1: Primary High-Throughput Screen

  • Plate Layout: Design a 384-well plate map that includes:

    • Negative Controls: Wells containing only DMSO (or the vehicle for the compound).[16]

    • Positive Controls: Wells containing a known activator or inhibitor of the target/pathway.[16]

    • Test Compound Wells: Wells with Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate at the chosen screening concentration (typically 1-20 µM).

  • Execution:

    • Using automated liquid handlers, dispense reagents, cells (if applicable), and compounds to the assay plates.

    • Incubate the plates for the optimized time.

    • Read the plates using a suitable detector (e.g., fluorescence plate reader, high-content imager).

  • Data Analysis and Quality Control:

    • Calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[8]

    • Normalize the data (e.g., to the plate median or negative controls).

    • Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

Caption: The Z'-factor formula for assay quality assessment.

Hit Confirmation and Dose-Response

Putative hits from the primary screen must be re-tested to confirm their activity.[6]

Protocol 4.2: Hit Confirmation and Dose-Response

  • Cherry-Pick Hits: Select the identified hits from the primary screen.

  • Fresh Compound: Obtain a fresh sample of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate to rule out issues with the original stock.

  • Dose-Response: Test the compound over a range of concentrations (e.g., 8-10 point serial dilutions) to determine its potency (IC₅₀ or EC₅₀).

  • Causality: A classic sigmoidal dose-response curve provides strong evidence that the observed activity is real and not an artifact of a single concentration.

Orthogonal and Secondary Assays

To eliminate false positives that are specific to the primary assay format, confirmed hits should be tested in an orthogonal assay.[9][14]

  • Orthogonal Assay: This assay measures the same biological endpoint but uses a different detection technology. For example, if the primary assay was fluorescence-based, an orthogonal assay could be luminescence-based or label-free.[9][14]

  • Secondary Assays: These are designed to further characterize the mechanism of action of the hit compound. This could involve cell-based assays to confirm activity in a more physiologically relevant context or biophysical assays to demonstrate direct binding to the target.

Data Management and Interpretation

HTS campaigns generate vast amounts of data that require specialized software for analysis and visualization.[17][18]

  • Data Storage: Utilize a robust database to store raw and analyzed data.

  • Hit Triage: Develop a systematic process for prioritizing hits for follow-up studies. This may involve filtering out compounds with undesirable physicochemical properties or known liabilities, such as Pan-Assay Interference Compounds (PAINS).[6][14]

  • Structure-Activity Relationship (SAR): For validated hits, begin to explore the preliminary SAR by testing structurally related analogs.[10] This can provide early insights into which parts of the molecule are critical for its activity.

Conclusion

Incorporating a novel molecule like Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate into high-throughput screening is a systematic endeavor that requires careful planning, rigorous execution, and multi-step validation. By following the protocols and principles outlined in these application notes, researchers can increase the likelihood of identifying high-quality, validated hits that serve as promising starting points for drug discovery programs. The journey from a novel compound to a potential therapeutic is long, but it begins with a robust and well-executed HTS campaign.

References

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of biomolecular screening, 10(6), 558-567. Available from: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available from: [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Available from: [Link]

  • The Scientist. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Available from: [Link]

  • Vipergen. (2024). Hit Identification - Revolutionizing Drug Discovery. Available from: [Link]

  • Coussens, T. M., & Auld, D. S. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology, 4(4), 235–266. Available from: [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Available from: [Link]

  • Coussens, T. M., & Auld, D. S. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology, 4(4), 235–266. Available from: [Link]

  • IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening. Available from: [Link]

  • Sygnature Discovery. High Throughput Screening. Available from: [Link]

  • Protac. (2024). Hit Identification Approaches and Future Directions. Available from: [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available from: [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Available from: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Available from: [Link]

  • SSRN. (2023). Integrating Generative AI with High-Throughput Screening for Accelerated Drug Discovery. Available from: [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]

  • Royal Society of Chemistry. (2016). Chapter 2: Considerations Related to Small-molecule Screening Collections. In High-Throughput Screening in Drug Discovery. Available from: [Link]

  • C&EN. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available from: [Link]

  • Shukla, A. A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Prevention & Current Research, 5(2), 3-5. Available from: [Link]

Sources

Procedures for crystallizing Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Crystallization Procedures for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is a highly flexible, multi-nitrogen aliphatic heterocycle. It serves as a critical diamine building block in the synthesis of advanced targeted therapeutics, including potent FGFR3 kinase inhibitors[1].

The Crystallization Challenge: In its free base form, this molecule possesses a secondary amine (pyrrolidine ring), a tertiary amine (azetidine ring), and a primary amine protected by a benzyl carbamate (Cbz) group. The high degree of conformational flexibility and the strong basicity of the nitrogen atoms (pKa ~10.4 and ~11.2) typically result in the crude product isolating as a viscous, hygroscopic oil. While the Cbz group provides some capacity for π−π stacking and hydrogen bonding as detailed in standard protective group literature[2], these intermolecular forces are often insufficient to overcome the entropic penalty required to organize the flexible aliphatic rings into a stable crystal lattice at room temperature.

Causality in Phase Behavior: When attempting to crystallize the free base from solution, the system frequently undergoes Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." This phenomenon occurs when the supersaturated solution phase-separates into a solute-rich liquid and a solvent-rich liquid before solid nucleation can occur. To bypass LLPS, chemists must either (A) strictly control the supersaturation trajectory via precise seeding and cooling, or (B) fundamentally increase the lattice energy of the target molecule via salt formation[3].

Crystallization Strategy & Workflow

To establish a self-validating, scalable protocol, we evaluated two distinct crystallization pathways. Pathway A focuses on isolating the free base using a carefully controlled solvent/antisolvent system. Pathway B utilizes reactive crystallization to form a highly crystalline salt (e.g., oxalate), which alters the thermodynamics of the system by introducing strong ionic and hydrogen-bonding networks based on the Δ pKa rule for stable salt formation[3].

CrystallizationWorkflow Start Benzyl (1-(pyrrolidin-3-yl) azetidin-3-yl)carbamate (Crude Viscous Oil) Path1 Pathway A: Free Base Crystallization Start->Path1 Path2 Pathway B: Salt Formation Screen Start->Path2 EtOAc EtOAc / Heptane Solvent System Path1->EtOAc Acids Acid Addition (HCl, Fumaric, Oxalic) Path2->Acids LLPS Risk: Oiling Out (Liquid-Liquid Phase Separation) EtOAc->LLPS Rapid cooling / High supersaturation FreeBaseCryst Free Base Crystals (Moderate Yield) EtOAc->FreeBaseCryst Seeding & Controlled cooling Oxalate Oxalate Salt Crystals (High Purity & Yield) Acids->Oxalate Optimal u0394pKa & H-bond network

Figure 1: Strategic workflow for the crystallization of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

Experimental Protocols

Protocol A: Free Base Crystallization (Solvent/Antisolvent)

Mechanistic Goal: To navigate the phase diagram strictly below the metastable zone limit to prevent LLPS, utilizing seeding to bypass the primary nucleation barrier.

  • Dissolution: Dissolve 10.0 g of crude Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate in 30 mL of Ethyl Acetate (EtOAc) at 50 °C.

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane.

    • Causality: Removing foreign particulates is crucial; microscopic impurities can trigger heterogeneous nucleation of chemical impurities or induce premature liquid phase separation.

  • Antisolvent Addition (Phase 1): Slowly add 20 mL of Heptane dropwise over 30 minutes, maintaining the reactor temperature at 50 °C.

  • Cooling & Seeding: Cool the solution to 40 °C at a strictly controlled rate of 0.2 °C/min. Introduce 0.1 g of pure free base seed crystals.

    • Causality: Seeding forces the system to consume supersaturation via crystal growth rather than primary nucleation, preventing the concentration from crossing the critical LLPS boundary.

  • Aging: Hold the suspension at 40 °C for 2 hours to allow the seed bed to establish.

  • Antisolvent Addition (Phase 2) & Final Cooling: Cool to 5 °C at 0.1 °C/min while simultaneously adding an additional 20 mL of Heptane over 2 hours.

  • Isolation: Filter the resulting white crystalline solid, wash with 10 mL of cold Heptane, and dry under vacuum at 30 °C.

Protocol B: Oxalate Salt Crystallization (Recommended)

Mechanistic Goal: To exploit the large Δ pKa between the basic amines and oxalic acid (pKa1 = 1.25, pKa2 = 4.14) to form a stable, high-melting di-salt network[3].

  • Free Base Dissolution: Dissolve 10.0 g (~36 mmol) of the crude free base in 50 mL of Isopropanol (IPA) at 60 °C.

  • Counterion Preparation: In a separate vessel, dissolve 3.4 g (~38 mmol, 1.05 eq) of anhydrous oxalic acid in 30 mL of IPA at 60 °C.

  • Reactive Addition: Add the oxalic acid solution dropwise to the free base solution over 45 minutes at 60 °C.

    • Causality: Dropwise addition ensures that the supersaturation of the newly formed salt remains localized and low. This favors the growth of large, pure crystals rather than rapid, uncontrolled nucleation which traps solvent and impurities within the lattice.

  • Nucleation & Ripening: The solution will spontaneously nucleate. Once opaque, hold the suspension at 60 °C for 1 hour.

    • Causality: This thermal hold facilitates Ostwald ripening—a thermodynamic process where smaller, unstable crystals dissolve and redeposit onto larger crystals, drastically improving downstream filterability.

  • Cooling: Cool the suspension to 20 °C at a rate of 0.2 °C/min.

  • Isolation: Filter the dense crystalline solid. Wash with cold IPA (2 x 15 mL) and dry under vacuum at 40 °C to a constant weight.

Data Presentation & Form Selection

To validate the optimal solid form, a comprehensive salt screen was conducted. The quantitative data below demonstrates the superior performance of the oxalate salt in terms of yield, purity, and physical stability.

Solid FormOptimal Solvent SystemYield (%)Purity (HPLC Area %)Melting Point (°C)HygroscopicityConclusion
Free Base EtOAc / Heptane68.097.562 - 64ModerateProne to oiling out; low yield.
HCl Salt IPA / MTBE72.598.1115 - 118High (Deliquescent)Unsuitable for formulation/storage.
Fumarate Salt Ethanol81.098.8142 - 144LowViable alternative; slower kinetics.
Oxalate Salt Isopropanol (IPA)92.0 99.6 168 - 170 Very Low Optimal Form; excellent properties.

Scale-Up & Process Analytical Technology (PAT)

For drug development professionals looking to scale this process beyond the bench, transitioning from batch reactors to continuous plug flow crystallizers is highly recommended[4]. The oxalate salt protocol (Protocol B) is particularly amenable to continuous manufacturing. By utilizing inline PAT tools such as FBRM (Focused Beam Reflectance Measurement) and ATR-FTIR, the reactive addition of oxalic acid can be precisely mapped to maintain steady-state supersaturation. This approach entirely eliminates batch-to-batch variability and ensures a uniform crystal size distribution, which is critical for downstream API formulation[4].

References

  • US20230095122A1 - Fgfr3 inhibitor compounds.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Organic Process Research & Development.[Link]

  • Continuous Plug Flow Crystallization of Pharmaceutical Compounds. Alvarez, A. J., & Myerson, A. S. (2010). Crystal Growth & Design.[Link]

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Wuts, P. G. M., & Greene, T. W. (2006). Wiley.[Link]

Sources

Application Notes: Azetidine and Pyrrolidine Scaffolds as Privileged Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol. The ligand architecture dictates the three-dimensional environment around a metal center, directly influencing the trajectory of substrate approach and, consequently, the stereochemical outcome of the reaction. Among the vast array of ligand scaffolds, saturated nitrogen-containing heterocycles have proven to be exceptionally effective. This guide focuses on the application of two such scaffolds: the strained four-membered azetidine ring and the more flexible five-membered pyrrolidine ring.

The fundamental difference in ring strain—approximately 25.4 kcal/mol for azetidine versus 5.4 kcal/mol for pyrrolidine—is not merely a structural curiosity; it imparts distinct stereoelectronic properties that can be harnessed for catalytic advantage.[1] The rigidity of the azetidine ring can create a highly organized and predictable chiral pocket, often leading to superior enantioselectivity compared to more conformationally labile analogues.[1][2] Conversely, the pyrrolidine motif, famously exemplified by the amino acid proline and its derivatives, has a storied history in both organocatalysis and as a component of metal-coordinating ligands, offering proven versatility and effectiveness.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide in-depth application notes and detailed protocols. We will explore the comparative advantages of these scaffolds, detail their use in key asymmetric transformations, and provide a protocol for the advanced, diastereodivergent synthesis of complex spirocyclic systems that merge both azetidine and pyrrolidine rings into a single molecule.

Section 1: The Azetidine Scaffold: A Constrained Advantage in Catalysis

Scientific Rationale

The efficacy of azetidine-containing ligands stems from their conformational rigidity. Unlike the five-membered pyrrolidine ring, which can adopt various envelope and twist conformations, the four-membered azetidine ring is significantly more planar and constrained. When incorporated into a chiral ligand, this rigidity translates into a well-defined and static chiral environment around the coordinated metal. This pre-organization of the catalytic pocket minimizes non-selective reaction pathways, thereby enhancing enantiocontrol. This principle was effectively demonstrated in the asymmetric addition of diethylzinc to aldehydes, where an azetidine-based N,O-ligand significantly outperformed its pyrrolidine-based counterpart.[2]

Visualization 1: Generalized Azetidine-Metal Catalytic Pocket

G cluster_ligand Chiral Azetidine Ligand Azetidine Azetidine Ring (Rigid Scaffold) Chiral_Center Chiral Center (*) Azetidine->Chiral_Center Defines Stereochemistry Metal Metal Center (M) Azetidine->Metal N-coordination Donor_Atom Donor Atom (e.g., O, P) Donor_Atom->Metal Coordination Substrate Substrate (e.g., Aldehyde) Metal->Substrate Activation G Ylide Azomethine Ylide (1,3-Dipole) Exo_Product exo-Spirocycle Ylide->Exo_Product Endo_Product endo-Spirocycle Ylide->Endo_Product Dipolarophile Methylene-Azetidine Dipolarophile->Exo_Product Dipolarophile->Endo_Product Catalyst_A Cu(I) / Ligand A (e.g., tBu-Phosferrox) Catalyst_A->Exo_Product Selectively Forms Catalyst_B Cu(I) / Ligand B (e.g., N,O-Ligand) Catalyst_B->Endo_Product Selectively Forms

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate . This bis-heterocyclic diamine scaffold is a critical building block in modern drug discovery, particularly in the development of kinase inhibitors and antibacterial agents.

Synthesizing this sterically demanding, highly polar molecule requires precise control over reaction kinetics, chemoselectivity, and purification strategies. The most efficient synthetic route relies on the reductive amination of a secondary amine (benzyl azetidin-3-ylcarbamate) with a ketone (N-Boc-pyrrolidin-3-one), followed by a controlled Boc-deprotection step.

Below, you will find our expert troubleshooting guide, comparative data, and self-validating experimental protocols designed to maximize your reaction yield and product purity.

Synthetic Workflow & Mechanistic Pathways

Workflow A N-Boc-pyrrolidin-3-one (Ketone) C Intermediate: Boc-Protected Diamine A->C NaBH(OAc)3, DCE AcOH (cat.) B Benzyl azetidin-3-ylcarbamate (Secondary Amine) B->C Reductive Amination D Target Product: Benzyl (1-(pyrrolidin-3-yl) azetidin-3-yl)carbamate C->D TFA / DCM (0 to 20°C)

Synthetic workflow for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate via reductive amination.

Mechanism K Ketone + Sec. Amine HA Hemiaminal Intermediate K->HA Nucleophilic Attack (Acid Catalyzed) IM Iminium Ion (Electrophilic) HA->IM Dehydration (-H2O) PR Tertiary Amine Product IM->PR Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of STAB-mediated reductive amination forming the tertiary amine linkage.

Interactive Troubleshooting Guide (FAQs)

Q1: Why does my reductive amination yield plateau at 40-50% despite using excess NaBH(OAc)₃? Causality: Reductive amination between a secondary amine and a ketone proceeds via a hemiaminal intermediate, which must dehydrate to form an electrophilic iminium ion. If this dehydration step is rate-limiting, the reducing agent may prematurely reduce the unreacted N-Boc-pyrrolidin-3-one to N-Boc-pyrrolidin-3-ol, irreversibly consuming the starting material. Solution: Implement a pre-imination step. Stir the amine and ketone in 1,2-dichloroethane (DCE) with a mild acid catalyst (1.0–1.5 eq of glacial acetic acid) for 1–2 hours before adding the sodium triacetoxyborohydride (STAB). STAB is the optimal hydride source here because it selectively reduces iminium ions over ketones under mildly acidic conditions [1].

Q2: Can I use catalytic hydrogenation (H₂ / Pd/C) or NaBH₄ instead of STAB for the reductive amination? Causality: While catalytic hydrogenation is a classic method for reductive amination, palladium-catalyzed hydrogenation will concurrently cleave the carboxybenzyl (Cbz) protecting group on the azetidine ring. This leads to an unprotected primary amine and subsequent polymerization. Furthermore, NaBH₄ is too reactive and will preferentially reduce the N-Boc-pyrrolidin-3-one to the corresponding alcohol before the iminium ion can form. Solution: STAB (NaBH(OAc)₃) remains the authoritative reagent of choice. It is mild enough to tolerate the Cbz group and selectively targets the iminium intermediate [1].

Q3: During the Boc deprotection step, I am observing premature cleavage of the Cbz group. How can I prevent this? Causality: The Cbz group is generally stable to standard Boc-deprotection conditions (e.g., TFA in DCM). However, extended reaction times, elevated temperatures, or the presence of cation scavengers can promote unwanted Cbz cleavage via a carbocation mechanism. Solution: Strictly control the reaction temperature between 0 °C and 20 °C. Use exactly 10–20 equivalents of TFA in DCM and limit the reaction time to 1–2 hours. Monitor the reaction closely via LC-MS. Quench immediately by concentrating under reduced pressure at a low temperature (<30 °C) and neutralizing with saturated aqueous NaHCO₃.

Q4: The final deprotected product is highly polar and difficult to extract from the aqueous phase. What is the best isolation strategy? Causality: The deprotected pyrrolidine nitrogen renders the molecule highly polar and water-soluble, especially if it remains protonated (pKa ~ 9–10). Solution: Adjust the aqueous phase to pH > 11 using 1M NaOH or solid K₂CO₃ to ensure the pyrrolidine is fully free-based. Extract repeatedly with a highly polar organic solvent mixture, such as 10% isopropanol in chloroform (IPA/CHCl₃). Alternatively, utilize a Strong Cation Exchange (SCX) solid-phase extraction cartridge: load the aqueous mixture, wash with methanol to remove non-basic impurities, and elute the target amine with 2M ammonia in methanol.

Quantitative Data: Reducing Agent Selection

Selecting the correct reducing agent is the most critical variable in this synthesis. The table below summarizes the causality behind reagent selection for this specific bis-heterocyclic system.

Reducing AgentReactivitySelectivity (Iminium vs Ketone)Cbz CompatibilityRecommended Use Case for this Scaffold
NaBH(OAc)₃ (STAB) MildExcellent High Optimal: Direct reductive amination in DCE/THF.
NaBH₃CN ModerateGood (pH dependent)HighAlternative: Use if STAB fails, but releases toxic HCN.
NaBH₄ StrongPoorHighNot Recommended: Rapidly reduces the starting ketone.
H₂ / Pd/C MildGoodZero Not Recommended: Cleaves the Cbz protecting group.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation from the expected mechanistic pathway is caught immediately.

Protocol A: Synthesis of Benzyl (1-(1-Boc-pyrrolidin-3-yl)azetidin-3-yl)carbamate
  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve N-Boc-pyrrolidin-3-one (1.0 equiv, 10 mmol) and benzyl azetidin-3-ylcarbamate (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.2 equiv, 12 mmol) dropwise at room temperature. Stir the mixture for 1.5 hours to allow for complete hemiaminal formation and dehydration to the iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 15 minutes to prevent sudden exotherms.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The ketone peak should be completely consumed, with the dominant mass corresponding to the Boc-protected diamine [M+H]⁺.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (adjusting to pH 8). Extract with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Boc Deprotection to Yield Target Product
  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0 °C in an ice bath.

  • Deprotection: Slowly add Trifluoroacetic acid (TFA) (15.0 equiv, 75 mmol) dropwise.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to 20 °C. Self-Validation Checkpoint: Monitor via LC-MS every 30 minutes. Stop the reaction immediately upon complete disappearance of the starting material (typically 1–2 hours) to prevent Cbz degradation.

  • Quench and Free-Basing: Concentrate the mixture under reduced pressure (bath temperature <30 °C) to remove excess TFA. Dissolve the residue in a minimal amount of water and basify to pH 11–12 using solid K₂CO₃.

  • Extraction: Extract the aqueous layer with 10% Isopropanol in Chloroform (5 × 30 mL). Dry the combined organics over Na₂SO₄ and concentrate to afford the pure Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications), 1996, 61(11), 3849-3862. URL: [Link]

Troubleshooting solubility issues of azetidine derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for physicochemical profiling and formulation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the solubility of azetidine derivatives in aqueous buffers.

Azetidines—strained four-membered nitrogen heterocycles—are increasingly utilized as bioisosteres in drug discovery to improve metabolic stability and modulate lipophilicity. However, their unique structural properties often lead to unpredictable solubility behavior during in vitro assays. This guide bypasses generic advice to provide you with causally driven troubleshooting strategies and self-validating experimental protocols.

Diagnostic Workflow: Azetidine Solubility Troubleshooting

Before adjusting your assay, it is critical to diagnose whether your solubility failure is a kinetic artifact (solvent-shift induced) or a true thermodynamic limitation (crystal lattice energy driven).

AzetidineSolubility A Precipitation of Azetidine Derivative in Buffer B Identify Assay Type A->B C1 Kinetic Solubility (DMSO Stock Dilution) B->C1 Liquid Stock C2 Thermodynamic Solubility (Solid Powder Addition) B->C2 Solid State D1 Mitigate Solvent Shift (Dropwise addition, vortexing) C1->D1 E Adjust pH Relative to pKa (Target ionized state) C1->E F Add Excipients (e.g., HP-β-CD) C1->F D2 Overcome Lattice Energy (Extend shaking to 24-48h) C2->D2 C2->E C2->F G Self-Validating Readout (LC-MS + Nephelometry) D1->G D2->G E->G F->G

Diagnostic workflow for troubleshooting azetidine solubility in aqueous buffers.

Core Troubleshooting Guide (FAQs)

Q1: Why does my azetidine derivative immediately precipitate when diluted from a DMSO stock into PBS (pH 7.4)? Causality: You are observing a kinetic solubility failure driven by a rapid solvent shift. When a highly concentrated DMSO stock is introduced to an aqueous buffer, the solvation capacity drops exponentially before the compound can reach thermodynamic equilibrium. This leads to localized supersaturation and rapid aggregation 1[1]. Solution: Prevent localized high concentrations by altering the dilution mechanics. Add the DMSO stock dropwise to the aqueous buffer while it is under vigorous vortexing. Keep the final DMSO concentration below 2% to prevent assay interference 2[2].

Q2: How does the unique structure of the azetidine ring affect its pH-dependent solubility? Causality: The parent azetidine molecule is a moderately strong base with a conjugate acid pKa of ~11.29 3[3]. The compressed C-N-C bond angle (~93°) increases the s-character of the nitrogen lone pair. However, when functionalized (e.g., into an amide or sulfonylamide), the electron-withdrawing groups drastically lower the pKa, often shifting the molecule into a weakly acidic or neutral state at physiological pH (7.4) 4[4]. If the compound is un-ionized at pH 7.4, its aqueous solubility plummets. Solution: Calculate the specific pKa of your derivative. If it remains a weak base, lower the buffer pH to at least 1-2 units below the pKa to ensure protonation. If it is a weakly acidic sulfonylamide derivative, raising the pH slightly may induce ionization and enhance solubility.

Q3: My compound shows high solubility via LC-MS, but my in vitro biological assay yields erratic results. What is happening? Causality: You are likely experiencing a "false soluble" reading due to colloidal aggregation. Highly lipophilic azetidine derivatives can form sub-micron aggregates in aqueous buffers. Standard LC-MS protocols often fail to differentiate between true monomeric solutions and colloidal suspensions because the aggregates dissolve instantly when injected into the organic mobile phase of the LC system. Solution: Implement a self-validating assay using orthogonal readouts (e.g., Laser Nephelometry combined with LC-MS) to detect light scattering from aggregates prior to quantification 5[5].

Quantitative Data: Physicochemical Impact of Ring Sizing

When troubleshooting, it is vital to understand how your azetidine compares to other common saturated heterocycles. The smaller, rigid azetidine ring generally imparts greater polarity and higher aqueous solubility compared to its larger analogues 4[4].

PropertyAzetidine SulfonylamidePyrrolidine SulfonylamidePiperidine Sulfonylamide
Ring Size 4-membered5-membered6-membered
Molecular Weight ( g/mol ) ~197.25~211.28~225.31
Calculated logP ~1.3~1.6~1.9
Predicted pKa Weakly acidicWeakly acidicWeakly acidic
Relative Aqueous Solubility HighModerateLow

Data represents comparative baseline trends for representative N-phenylsulfonyl derivatives. Actual values vary based on specific substitutions.

Self-Validating Experimental Protocols

To ensure data integrity, every solubility protocol must contain internal checks. Below are two methodologies designed to prevent false positives caused by supersaturation or colloidal aggregation.

Protocol 1: Self-Validating Kinetic Solubility Assay (Dual-Readout)

Purpose: To determine the maximum soluble concentration of a compound introduced from a DMSO stock, validating that the compound is in a true monomeric state.

  • Stock Preparation: Prepare a 10 mM stock solution of the azetidine derivative in 100% anhydrous DMSO.

  • Serial Dilution: Create a linear serial dilution of the stock in DMSO (e.g., 10 mM down to 0.1 mM).

  • Buffer Introduction (The Critical Step): Dispense 196 µL of the target aqueous buffer (e.g., PBS pH 7.4) into a 96-well plate. While shaking the plate at 800 RPM on a microplate shaker, add 4 µL of each DMSO dilution dropwise to the corresponding wells. (Final DMSO concentration = 2%).

  • Equilibration: Incubate the plate at 25°C for 2 hours with continuous shaking to allow any metastable supersaturated states to precipitate 5[5].

  • Validation Step 1 (Nephelometry): Read the plate using a laser nephelometer. Record the concentration at which light scattering significantly deviates from the buffer baseline. This marks the onset of colloidal aggregation.

  • Phase Separation: Transfer the suspensions to a solubility filter plate (e.g., Millipore MultiScreen) and centrifuge at 3,000 x g for 15 minutes to separate solid precipitates.

  • Validation Step 2 (LC-MS/UV): Quantify the compound in the filtrate against a standard curve.

  • Data Synthesis: The true kinetic solubility is the highest concentration quantified by LC-MS that also showed zero light scattering in the nephelometry readout.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of the solid compound, eliminating DMSO-induced artifacts.

  • Solid Addition: Accurately weigh an excess amount (e.g., 2-5 mg) of the solid azetidine derivative into a glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer. Do NOT use any organic cosolvents.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake vigorously for 24 to 48 hours. Causality: Extended shaking is required to provide the activation energy necessary to break the stable crystal lattice of the solid powder1[1].

  • Visual Inspection: After 48 hours, visually confirm that undissolved solid remains in the vial. If the solution is completely clear, the system has not reached saturation; add more solid and repeat step 3.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet the solid, then carefully filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV or LC-MS.

References

  • Grokipedia - Azetidine: Structure and Chemical Properties. Available at: [Link]

  • American Pharmaceutical Review - What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research. Available at: [Link]

Sources

Technical Support Center: Navigating the Acidic Terrain of Carbamate Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Chemist's Guide to Carbamate Stability

Welcome to our dedicated technical support center focused on resolving the stability challenges of carbamate protecting groups in acidic media. This resource is meticulously crafted for researchers, scientists, and professionals in drug development who routinely employ these critical tools. Our mission is to move beyond simple procedural instructions, offering a deeper understanding of the causal relationships in your chemical reactions. This guide provides the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic strategies.

Carbamates are mainstays in the protection of amines, particularly within the complex architectures of peptides and pharmaceuticals. Their utility hinges on a delicate balance: robust stability throughout various synthetic steps and clean, selective removal under specific conditions. The three most prominent carbamate protecting groups—tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz or Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—each exhibit a distinct personality in the presence of acid. Understanding their behavior is paramount to a successful synthetic campaign.

  • tert-Butyloxycarbonyl (Boc): Renowned for its acid lability, the Boc group is the workhorse for applications requiring mild acidic deprotection.

  • Benzyloxycarbonyl (Cbz or Z): A more stoic protector, Cbz is generally resistant to the mild acidic conditions that cleave Boc, yet succumbs to harsh acidolysis or, more commonly, hydrogenolysis.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The archetype of acid stability, the Fmoc group remains steadfast in acidic environments, reserving its lability for basic conditions.

This guide will dissect the common stability issues encountered with these groups in acidic media, providing clear, actionable solutions to the challenges you face at the bench.

Frequently Asked Questions (FAQs)

This section addresses the most pressing and frequently encountered questions regarding the behavior of carbamate protecting groups under acidic conditions.

Q1: My Boc deprotection is sluggish or incomplete. What are the underlying causes and how can I resolve this?

A1: This is a classic challenge in synthetic chemistry. Incomplete Boc deprotection can typically be traced back to one or more of the following factors:

  • Insufficient Acid Potency: The cleavage mechanism is acid-catalyzed. If the acid concentration is too low or if the reagent has degraded (e.g., trifluoroacetic acid, TFA, absorbing atmospheric moisture), the reaction kinetics will be unfavorably slow. The rate of Boc cleavage often exhibits a second-order dependence on the acid's concentration, meaning small changes can have a significant impact.[1]

  • Sub-optimal Reaction Conditions: Deprotection is governed by kinetics. Insufficient reaction time or temperatures that are too low can prevent the reaction from reaching completion.

  • Steric Encumbrance: A sterically hindered environment around the Boc-protected amine can impede the approach of the acid, necessitating more forceful conditions such as a stronger acid, elevated temperature, or prolonged reaction times.

  • Solvent Mismatch: For the reaction to proceed efficiently, the substrate must be fully solvated. Dichloromethane (DCM) is a common choice, but if your substrate has poor solubility, a different solvent system may be required to achieve a homogeneous reaction environment.

Q2: I'm observing a constellation of side products after my Boc deprotection. What are they, and what is the strategy to suppress them?

A2: The formation of side products is most often due to the electrophilic nature of the tert-butyl cation, which is liberated during the cleavage of the Boc group.

  • Vulnerable Residues: This reactive carbocation will readily alkylate any nucleophilic species present. In peptide synthesis, the electron-rich side chains of amino acids like tryptophan, methionine, and tyrosine are particularly susceptible to this unwanted modification.

  • The Scavenger Solution: The key to preventing these side reactions is to introduce a "scavenger" into the reaction milieu. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your product, effectively trapping the electrophile. Commonly employed scavengers include triisopropylsilane (TIS), water, and thioanisole.

Q3: Is it feasible to selectively cleave a Boc group while leaving a Cbz or Fmoc group intact?

A3: Absolutely. This is the essence of an "orthogonal" protection strategy, a fundamental concept in modern multi-step synthesis.

  • Boc vs. Cbz Orthogonality: The Boc group is readily cleaved by moderately strong acids like TFA. In contrast, the Cbz group is stable under these conditions and requires either much harsher acidic reagents (e.g., HBr in acetic acid) or, more commonly, catalytic hydrogenolysis for its removal.

  • Boc vs. Fmoc Orthogonality: The Fmoc group is exceptionally stable to the acidic conditions employed for Boc deprotection. Its removal is effected under basic conditions, typically with a solution of piperidine. This acid-base orthogonality is the cornerstone of the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Q4: What specific acidic conditions are required to cleave a Cbz group?

A4: While the Cbz group is prized for its general stability, it can be removed under specific, vigorous acidic conditions.

  • Vigorous Acidolysis: The most common method for acid-mediated Cbz cleavage is the use of hydrogen bromide (HBr) in acetic acid. This approach is often reserved for substrates that are incompatible with catalytic hydrogenolysis, such as those containing sulfur or other potential catalyst poisons.

  • Lewis Acid-Mediated Cleavage: Certain Lewis acids have also been shown to be effective in removing Cbz groups, sometimes offering alternative selectivity.

Q5: Can the Fmoc group be considered completely stable to all acidic conditions?

A5: For all practical purposes in standard organic and peptide synthesis, the Fmoc group is considered highly stable in acidic media. It remains intact even in the presence of strong acids like HBr in acetic acid, which are capable of cleaving a Cbz group.[2] This remarkable acid stability is a defining characteristic and a primary reason for its widespread adoption in orthogonal protection schemes.

Troubleshooting Guides

This section offers structured, visual workflows to diagnose and resolve common experimental hurdles.

Troubleshooting Incomplete Boc Deprotection

G start Incomplete Boc Deprotection Observed check_reagents 1. Verify Reagent Quality - Is acid fresh? - Are solvents anhydrous? start->check_reagents increase_acid 2. Increase Acid Strength/ Concentration - e.g., 25% TFA to 50% TFA - Switch to 4M HCl in dioxane check_reagents->increase_acid Reagents OK extend_reaction 3. Extend Reaction Time/ Increase Temperature - Monitor by TLC/LC-MS - Gentle warming (e.g., to 40°C) increase_acid->extend_reaction Still Incomplete result_ok Problem Resolved increase_acid->result_ok Reaction Complete check_solubility 4. Check Substrate Solubility - Is the starting material fully dissolved? extend_reaction->check_solubility Still Incomplete extend_reaction->result_ok Reaction Complete check_solubility->result_ok Solubility is good, problem resolved after other steps result_not_ok Issue Persists check_solubility->result_not_ok Solubility is poor consult Consult further literature for substrate-specific methods result_not_ok->consult

Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.

A Guided Troubleshooting Protocol:

  • Reagent Integrity Check: The first line of defense is to confirm the quality of your reagents. Ensure your acid (e.g., TFA) is from a fresh, properly sealed bottle, as these can be hygroscopic. Your solvents must be anhydrous.

  • Escalate Acidity: If your reagents are sound, the next step is to increase the potency of your acidic medium. This can be achieved by increasing the concentration of your current acid (e.g., from 25% to 50% TFA in DCM) or by switching to a more powerful acid system, such as 4M HCl in dioxane.

  • Modify Reaction Parameters: If increasing acidity is insufficient, consider extending the reaction time, monitoring carefully by TLC or LC-MS. Gentle heating (e.g., to 40°C) can also be beneficial, but exercise caution with thermally sensitive substrates.

  • Assess Solubility: A heterogeneous reaction will often be incomplete. Visually inspect your reaction to ensure the starting material is fully dissolved. If not, a solvent screen is warranted to find a more suitable medium.

Mitigating Side Reactions During Boc Deprotection

G cluster_0 Boc Deprotection in Acid cluster_1 Side Reactions cluster_2 Scavenger Action Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc-H⁺ Boc_Amine->Protonated_Boc H⁺ Carbamic_Acid R-NH-COOH + (CH₃)₃C⁺ Protonated_Boc->Carbamic_Acid Fragmentation Free_Amine R-NH₂ + CO₂ Carbamic_Acid->Free_Amine Decarboxylation tButyl_Cation (CH₃)₃C⁺ (tert-butyl cation) Carbamic_Acid->tButyl_Cation Alkylated_Product Alkylated Side Product tButyl_Cation->Alkylated_Product Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Trapped_Cation

Caption: The mechanism of Boc deprotection, illustrating the formation of the reactive tert-butyl cation and its interception by scavengers to prevent side reactions.

A Guide to Scavenger Selection for Sensitive Residues:

Sensitive ResiduePrevalent Side ReactionRecommended Scavengers
Tryptophan (Trp) Alkylation of the indole nucleusTriisopropylsilane (TIS), Water, Thioanisole
Methionine (Met) S-Alkylation of the thioetherTriisopropylsilane (TIS), Water, Thioanisole
Tyrosine (Tyr) O-Alkylation of the phenol ringThioanisole, Phenol
Cysteine (Cys) S-Alkylation of the thiol1,2-Ethanedithiol (EDT)

Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Standard Operating Procedure for Boc Deprotection in Solution

Objective: A robust method for the removal of a Boc protecting group from an amine in the solution phase.

Reagents and Materials:

  • Boc-protected amine substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Methodology:

  • In a clean, dry flask, dissolve the Boc-protected amine in anhydrous DCM to a concentration of 0.1–0.5 M.

  • Immerse the flask in an ice bath to cool the solution to 0 °C.

  • With vigorous stirring, add TFA dropwise to the solution to achieve a final concentration of 20–50% (v/v).

  • Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to gradually warm to ambient temperature.

  • Monitor the reaction to completion using a suitable analytical method (e.g., TLC, LC-MS). This typically requires 1–2 hours.

  • Upon completion, concentrate the reaction mixture in vacuo. To ensure complete removal of residual TFA, co-evaporate with toluene (3x).

  • For aqueous work-up, dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the purified, deprotected amine.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Monitoring Boc Deprotection

Objective: A quantitative method to track the progress of a Boc deprotection reaction, ensuring it proceeds to completion.

Instrumentation and Reagents:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase analytical column

  • Mobile Phase A: Deionized water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Aliquots from the ongoing reaction

Methodology:

  • At predetermined time intervals, carefully withdraw a small aliquot from the reaction mixture.

  • Immediately quench the aliquot by diluting it into a vial containing a neutralizing agent or a large volume of the initial mobile phase composition.

  • Inject the quenched, diluted sample onto the HPLC system.

  • Analyze the resulting chromatogram. The deprotected product, being more polar, will typically exhibit a shorter retention time than the Boc-protected starting material.

  • Continue this monitoring process until the peak corresponding to the starting material is completely absent, confirming the reaction has reached completion.

A Comparative Analysis of Carbamate Stability in Acidic Media

The following table offers a semi-quantitative comparison of the stability of these key protecting groups under various acidic regimes, providing a clear guide for strategic planning in synthesis.

Protecting GroupStandard Acidic Deprotection ConditionsRelative Acid StabilityMechanistic and Kinetic Insights
Boc 20-50% TFA in DCM, rt, 0.5-2 h; 4M HCl in dioxane, rt, <1 hLowHighly susceptible to cleavage by moderate to strong acids. The cleavage kinetics are frequently second-order with respect to the acid concentration.[1]
Cbz HBr/AcOH, rt, 1-4 h; Strong Lewis acidsHighStable to the mild acidic conditions that readily cleave Boc groups. Its removal necessitates harsh acidic environments.
Fmoc Not typically cleaved by acidVery HighExhibits exceptional stability across a broad spectrum of acidic conditions, including those that remove both Boc and Cbz groups.[2]

The Principle of Orthogonality in Complex Synthesis

The divergent stabilities of carbamate protecting groups in the presence of acid are not a limitation but a powerful tool. This differential lability is the bedrock of orthogonal protection strategies, which are indispensable for the stepwise and site-selective synthesis of complex molecules like peptides.

Diagram: A Visual Representation of an Orthogonal Protection Strategy

G cluster_N N-terminal Protection cluster_S1 Side Chain Protection 1 cluster_S2 Side Chain Protection 2 Peptide Peptide Backbone N-terminus Side Chain 1 Side Chain 2 N_PG Fmoc or Boc N_PG->Peptide:N S1_PG Boc S1_PG->Peptide:S1 S2_PG Cbz S2_PG->Peptide:S2 Deprotection Deprotection Conditions Base Base (e.g., Piperidine) Base->N_PG Removes Fmoc Mild_Acid Mild Acid (e.g., TFA) Mild_Acid->S1_PG Removes Boc Harsh_Acid Harsh Acid / H₂ Harsh_Acid->S2_PG Removes Cbz

Sources

Technical Support Center: Overcoming Steric Hindrance in Pyrrolidine-Azetidine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrrolidines and azetidines are privileged sp3-rich scaffolds in modern drug discovery, frequently used to improve physicochemical properties and disrupt protein-protein interactions (e.g., PD-1/PD-L1)[1]. However, their secondary amine nature and significant steric bulk make cross-coupling—particularly C(sp3)-C(sp3) and C-N bond formation—notoriously difficult due to high kinetic barriers and competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully execute these challenging transformations.

Workflow & Mechanism Diagrams

G A 3-Hydroxy Pyrrolidine (Alkyl Alcohol) C NHC Activation (In situ generation) A->C Activation B Bromo-Azetidine (Alkyl Bromide) E Radical Intermediates (Overcoming Steric Clash) B->E SET Reduction C->E Radical Formation D Photoredox Catalyst (Ir-based, Blue LED) D->E Photocatalysis F Pyrrolidine-Azetidine Coupled Product E->F C(sp3)-C(sp3) Bond

Photoredox-mediated C(sp3)-C(sp3) coupling of pyrrolidine and azetidine.

Troubleshooting Start Low Coupling Yield? Check1 Check Photocatalyst Loading & Light Start->Check1 Check2 Assess Steric Hindrance at alpha-position Start->Check2 Action1 Increase Ir(ppy)3 or Optimize LED Check1->Action1 Action2 Switch protecting groups (e.g., Boc to H) Check2->Action2 Validate Run Control Reaction (Self-Validation) Action1->Validate Action2->Validate

Troubleshooting logic for low-yielding sterically hindered coupling reactions.

Troubleshooting FAQs

Q1: Why is my C(sp3)-C(sp3) photoredox cross-coupling between 3-hydroxy pyrrolidine and bromo-azetidine stalling at <20% conversion? Mechanistic Causality: Steric hindrance between two sp3-hybridized rings creates a high kinetic barrier for traditional transition-metal cross-coupling. If you are utilizing MacMillan's photoredox strategy, stalling is almost always due to inefficient N-heterocyclic carbene (NHC) activation of the bulky secondary alcohol[1]. The NHC must form an adduct with the alcohol to facilitate radical generation. Bulky N-protecting groups (like Cbz or Trityl) on the pyrrolidine ring can severely shield the 3-hydroxyl group, preventing this crucial activation step. Self-Validating Solution: Implement a diagnostic control: run the exact same reaction replacing the 3-hydroxy pyrrolidine with a primary alcohol (e.g., ethanol). If the primary alcohol couples efficiently but the pyrrolidine does not, the failure is definitively localized to steric shielding of the secondary alcohol. Switch the pyrrolidine protecting group to a less sterically demanding moiety (e.g., Boc) and increase the NHC precatalyst loading by 5 mol%.

Q2: In Pd-catalyzed stereospecific Stille coupling of alpha-stannylated azetidines, I am observing significant racemization. How do I maintain stereofidelity? Mechanistic Causality: Alpha-stannylated nitrogen heterocycles are highly prone to stereochemical leakage via reversible beta-hydride elimination or planarization of the organopalladium intermediate when steric bulk forces ligand dissociation. To resolve this, a novel strategy employing cyclohexyl spectator ligands in Stille cross-coupling has been developed[2]. These specific ligands provide the exact steric contour needed to accelerate transmetalation while physically preventing the Pd-intermediate from adopting a geometry that favors racemization. Self-Validating Solution: Monitor the enantiomeric excess (ee) of the unreacted starting material at 50% conversion. If the starting material's ee is degrading, the racemization is occurring pre-transmetalation (via reversible oxidative addition). Switch to a bulky, electron-rich phosphine ligand to accelerate the transmetalation step relative to the racemization pathways.

Q3: How can I prevent protodehalogenation of the bromo-azetidine during photoredox coupling? Mechanistic Causality: Protodehalogenation occurs when the azetidinyl radical abstracts a hydrogen atom from the solvent or additives before it can couple with the pyrrolidine radical. This is exacerbated by steric hindrance, which slows down the desired C-C bond formation, giving the radical a longer lifetime to undergo off-target side reactions[3]. Self-Validating Solution: Use a deuterated solvent (e.g., THF-d8) in a diagnostic run. If you observe deuterium incorporation at the azetidine ring (via MS or NMR), H-atom abstraction from the solvent is the culprit. To fix this, increase the concentration of the pyrrolidine coupling partner (from 1.0 to 2.0 equivalents) to kinetically favor the bimolecular coupling step over solvent abstraction.

Step-by-Step Methodologies

Protocol A: Photoredox C(sp3)-C(sp3) Coupling of 3-Hydroxy Pyrrolidine and Bromo-Azetidine

This protocol utilizes dual photoredox/NHC catalysis to overcome the steric barriers of coupling two secondary sp3-carbons[1].

  • Reagent Mixing: To an oven-dried vial equipped with a stir bar, add 3-hydroxy pyrrolidine (1.5 mmol), 3-bromo-azetidine (1.0 mmol), NHC precatalyst (10 mol%), and the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

    • Causality Check: The Ir-based photocatalyst is specifically chosen for its high oxidation potential, which is required to achieve single-electron transfer (SET) reduction of the sterically hindered alkyl bromide.

  • Solvent & Base Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) and an inorganic base (e.g., Cs2CO3, 2.0 equiv).

  • Rigorous Degassing: Seal the vial with a Teflon-lined septum cap. Sparge with Argon for 15 minutes.

    • Causality Check: Molecular oxygen rapidly quenches the excited triplet state of the Ir-photocatalyst. Any residual oxygen will completely halt the catalytic cycle.

  • Irradiation: Irradiate the mixture using a 34 W Blue LED lamp (450 nm) at room temperature. Maintain a cooling fan over the setup to prevent thermal degradation of the NHC adduct.

  • Validation Checkpoint: After 4 hours, take a 10 µL aliquot, quench with air, filter through a silica plug, and analyze via LC-MS. The presence of unreacted bromide with no alcohol consumption indicates failed NHC activation. If both are consumed but no product is formed, radical dimerization is occurring.

  • Workup: Once complete (typically 16-24 hours), dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Stereospecific Pd-Catalyzed Stille Coupling of N-containing Stereocenters

This protocol ensures high stereoretention when coupling sterically hindered alpha-stannylated azetidines[2].

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2(dba)3 (5 mol%) and the optimized cyclohexyl spectator ligand (10 mol%) in anhydrous THF. Stir for 15 minutes until a deep color change indicates active complex formation.

  • Substrate Addition: Add the enantioenriched alpha-stannylated azetidine (1.0 equiv) and the electrophilic coupling partner (e.g., aryl bromide, 1.2 equiv).

    • Causality Check: The cyclohexyl ligands are strictly required here; standard linear or flat ligands (like PPh3) do not provide enough steric pressure to force the rapid transmetalation required to outpace racemization.

  • Coupling: Heat the reaction mixture at 60 °C for 12 hours.

  • Validation Checkpoint: Isolate a small fraction of the crude mixture and analyze by chiral SFC. The stereoretention should be >95%. If <90%, verify the purity of the stannane starting material, as trace tin impurities can catalyze background racemization independent of the Pd-cycle.

Quantitative Data Tables

Table 1: Optimization of Reaction Conditions for Sterically Hindered Pyrrolidine-Azetidine Coupling

Catalyst/Ligand SystemProtecting Group (Pyrrolidine)Yield (%)Stereoretention (%)Primary Failure Mode
Ir(ppy)3 / No NHCN-Cbz< 5N/ANo radical formation (No NHC)
Ir[dF(CF3)ppy]2 / NHCN-Cbz35N/ASteric shielding of alcohol
Ir[dF(CF3)ppy]2 / NHC N-Boc 82 N/A None (Optimal for Photoredox)
Pd2(dba)3 / PPh3N-Boc (alpha-Sn)4045Racemization / Ligand dissociation
Pd2(dba)3 / Cy-Ligand N-Boc (alpha-Sn) 88 98 None (Optimal for Stille)

References

  • Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. URL:[Link]

  • A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Chem. URL:[Link]

  • Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science. URL:[Link]

Sources

Scale-up challenges for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

A Guide to Navigating Scale-Up Production Challenges

Welcome to the technical support center for the synthesis and scale-up of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production. As Senior Application Scientists, we have structured this guide to offer not just protocols, but the underlying scientific principles to empower you to make informed decisions during your process development.

Overview of the Synthetic Pathway

The production of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is a multi-step process that requires careful control over reaction conditions and purification procedures. A convergent synthetic approach is recommended for scalability and efficiency. The pathway involves the synthesis of a key intermediate, Benzyl azetidin-3-ylcarbamate , followed by its coupling with a protected pyrrolidinone moiety via reductive amination, and a final deprotection step.

G cluster_0 Part 1: Synthesis of Intermediate A cluster_1 Part 2: Final Product Synthesis A 1-Boc-3-aminoazetidine B Benzyl (1-Boc-azetidin-3-yl)carbamate A->B Cbz-Cl, Base (Step 1.1) C Intermediate A: Benzyl azetidin-3-ylcarbamate HCl B->C HCl or TFA (Step 1.2) E Benzyl (1-(1-Boc-pyrrolidin-3-yl)azetidin-3-yl)carbamate C->E Reductive Amination NaBH(OAc)₃ (Step 2.1) D N-Boc-3-pyrrolidinone D->E F Final Product: Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate E->F HCl or TFA (Step 2.2)

Caption: Proposed convergent synthesis pathway for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Section 2.1: Synthesis of Intermediate A - Benzyl azetidin-3-ylcarbamate

Question: During the Cbz-protection of 1-Boc-3-aminoazetidine (Step 1.1), I am observing low yields and the formation of multiple byproducts. What could be the cause?

Answer: Low yields in this step often stem from three primary issues: incomplete reaction, over-alkylation, and difficult work-up.

  • Causality: Benzyl chloroformate (Cbz-Cl) is highly reactive. If the addition is too fast or the temperature is not adequately controlled, side reactions can occur. The secondary amine of the product can also react with Cbz-Cl, though this is less likely due to steric hindrance and the presence of the Boc group. More commonly, incomplete reaction occurs if the base used is too weak or is not present in sufficient stoichiometry to neutralize the HCl generated in situ.

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure the Cbz-Cl is fresh and has not hydrolyzed.

    • Temperature Control: Maintain the reaction temperature at 0-5 °C during the dropwise addition of Cbz-Cl. This minimizes side reactions.

    • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) in at least 1.1 equivalents. Ensure the pH of the reaction mixture remains basic (pH > 8).

    • Work-up: Upon completion, a careful aqueous work-up is crucial. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess base, followed by a brine wash.[1]

    • Purification: While chromatography can be used for purification, for scale-up, developing a crystallization procedure is highly recommended.[2]

Question: In the Boc-deprotection of Benzyl (1-Boc-azetidin-3-yl)carbamate (Step 1.2), I am seeing a significant amount of an impurity with a mass 56 units higher than my product. What is this and how can I prevent it?

Answer: The impurity is likely the t-butylated product. This is a very common issue during acid-mediated Boc deprotection on scale.

  • Causality: The deprotection mechanism involves the formation of a stable tert-butyl cation (t-Bu⁺) from the Boc group.[3][4] This cation is a potent electrophile and can alkylate nucleophilic sites on your product or solvent. Electron-rich aromatic rings and unprotected amines are particularly susceptible to this side reaction.[3]

  • Troubleshooting Protocol:

    • Use of Scavengers: Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane (TES). A concentration of 5-10% (v/v) is typically sufficient.

    • Choice of Acid: While Trifluoroacetic acid (TFA) is common, using HCl in a non-alkylating solvent like dioxane or methanol can sometimes reduce this side reaction.[5]

    • Temperature Control: Run the deprotection at room temperature or below. Higher temperatures can increase the rate of t-butylation.

    • Reaction Monitoring: Monitor the reaction closely by HPLC or TLC and stop it as soon as the starting material is consumed to minimize the product's exposure time to acidic conditions.

G cluster_0 Boc Deprotection Troubleshooting Start Start Boc Deprotection (TFA or HCl) Check_Impurity Check for t-butylated impurity (M+56)? Start->Check_Impurity Add_Scavenger Action: Add scavenger (e.g., Anisole, TES) Check_Impurity->Add_Scavenger Yes Proceed Proceed to Work-up Check_Impurity->Proceed No Optimize_Conditions Action: Lower temperature, monitor reaction closely Add_Scavenger->Optimize_Conditions Optimize_Conditions->Proceed

Caption: Decision workflow for troubleshooting t-butylation during Boc deprotection.

Section 2.2: Reductive Amination and Final Product Synthesis

Question: My reductive amination (Step 2.1) is sluggish and gives a low yield of the desired product, with a significant amount of the reduced ketone (N-Boc-3-hydroxypyrrolidine) observed. How can I improve this?

Answer: This is a classic challenge in reductive amination, where the reduction of the ketone starting material competes with the desired amination pathway.[6]

  • Causality: Reductive amination is a two-step process in one pot: (1) formation of an iminium ion from the ketone and amine, and (2) reduction of this iminium ion. If the iminium ion formation is slow or the reducing agent is too reactive towards the ketone, the undesired alcohol byproduct will form. The stability of the reducing agent is also critical.[7]

  • Troubleshooting Protocol:

    • Pre-formation of Iminium: Stir the ketone (N-Boc-3-pyrrolidinone) and the amine intermediate (Benzyl azetidin-3-ylcarbamate) together in the solvent (e.g., dichloromethane or dichloroethane) for 1-2 hours before adding the reducing agent. This allows the iminium intermediate to form, favoring the desired reaction pathway.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for this reaction as it is milder and more selective for the iminium ion over the ketone compared to agents like sodium borohydride (NaBH₄). Ensure the NaBH(OAc)₃ is of high quality and handled under anhydrous conditions.

    • pH Control: The reaction is often acid-catalyzed. Adding a small amount of acetic acid (0.5-1 equivalent) can accelerate iminium formation.

    • Work-up: The work-up requires quenching the excess reducing agent and removing boron salts. A wash with aqueous sodium bicarbonate followed by water and brine is standard.

Question: After the final Boc deprotection (Step 2.2), I am having trouble isolating the final product. It appears to be a sticky oil, and purification by column chromatography is proving difficult to scale. What are my options?

Answer: Isolating polar, non-crystalline final products is a frequent scale-up bottleneck.[8] The best strategy is to avoid chromatography by forming a stable, crystalline salt of the final product.

  • Causality: The final product contains two free secondary amine groups, making it quite polar and prone to hydrogen bonding. This often results in it being a viscous oil that is difficult to handle and purify by chromatography on a large scale.

  • Troubleshooting Protocol:

    • Salt Formation: After the deprotection and aqueous work-up, dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol, or acetone). Add a solution of an acid like HCl (in isopropanol) or maleic acid (in ethanol) dropwise to precipitate the corresponding salt.

    • Crystallization: The precipitated salt can often be recrystallized from a suitable solvent system to achieve high purity. Experiment with different solvent/anti-solvent combinations (e.g., methanol/MTBE, ethanol/heptane).

    • Liquid-Liquid Extraction: Before salt formation, ensure the product is thoroughly extracted from the aqueous phase during work-up. Due to its polarity, multiple extractions with a solvent like dichloromethane may be necessary.[9]

    • Alternative Purification: If crystallization fails, techniques like preparative HPLC are an option, though they are more expensive and time-consuming on a large scale.[8][10]

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety considerations for this process?

    • A1: Several reagents require careful handling. Benzyl chloroformate is corrosive and a lachrymator. Strong acids like TFA and HCl are highly corrosive. The off-gassing of isobutylene during Boc deprotection can create pressure in a closed system and is flammable.[5] Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A process safety review is essential before scaling up.

  • Q2: Can I use a different protecting group for the pyrrolidinone nitrogen instead of Boc?

    • A2: Yes, other protecting groups like Cbz or a benzyl group could be used. However, the choice must be orthogonal to the other protecting groups in the synthesis. The Boc group is often chosen because it is stable to the basic conditions of the first Cbz protection step and can be removed under acidic conditions that typically leave the Cbz group on the azetidine ring intact.[11]

  • Q3: My final product purity by HPLC is only 95%. What are the likely impurities?

    • A3: The impurity profile will depend on the efficiency of each step. Common impurities could include:

      • Starting materials from an incomplete reductive amination.

      • The t-butylated final product if scavenging was inefficient.

      • Diastereomers if the pyrrolidine starting material was not enantiomerically pure.

      • Byproducts from the decomposition of the reducing agent.

  • Q4: How can I optimize the process for better overall yield and throughput?

    • A4: Consider a telescopic synthesis or "one-pot" process for the final two steps. After the reductive amination, instead of isolating the Boc-protected intermediate, a solvent swap followed by direct addition of acid for the deprotection could be explored. This reduces handling losses and cycle time but requires careful process development to ensure impurities do not carry through.

Key Experimental Protocols

Protocol 4.1: Reductive Amination (Step 2.1)
  • To a stirred solution of N-Boc-3-pyrrolidinone (1.0 eq) and Benzyl azetidin-3-ylcarbamate HCl (1.1 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Cool the mixture to 0-5 °C.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by HPLC/TLC.

  • Upon completion, slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Benzyl (1-(1-Boc-pyrrolidin-3-yl)azetidin-3-yl)carbamate.

Protocol 4.2: Final Boc Deprotection and Salt Formation (Step 2.2)
  • Dissolve the crude product from Protocol 4.1 in 1,4-dioxane (5 volumes).

  • Add a 4M solution of HCl in 1,4-dioxane (3-4 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring for the consumption of starting material by HPLC/TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add isopropanol to the residue and stir to induce precipitation of the dihydrochloride salt.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the final product as its dihydrochloride salt.

Data Summary Table

StepReactionKey ReagentsTypical YieldTarget Purity (by HPLC)Key Scale-up Considerations
1.1 Cbz ProtectionCbz-Cl, DIEA85-95%>98%Temperature control, reagent quality
1.2 Boc DeprotectionHCl in Dioxane90-98%>97% (as salt)Off-gassing, potential t-butylation
2.1 Reductive AminationNaBH(OAc)₃75-85%>95%Iminium pre-formation, anhydrous conditions
2.2 Final DeprotectionHCl in Dioxane90-97%>99% (as salt)Isolation via salt formation/crystallization

References

  • Vertex Pharmaceuticals. (2021).
  • Figshare. (2019).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Preparative‐scale reductive amination for the asymmetric synthesis of....
  • ACS Catalysis. (2024). Imine Reductases and Reductive Aminases in Organic Synthesis.
  • University of Birmingham. (n.d.).
  • PMC. (n.d.).
  • PubMed. (2023).
  • Carbotecnia. (n.d.).
  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • PubMed. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection - Wordpress.
  • PubMed. (2008). 3-Aminopyrrolidines From Alpha-Aminoacids: Total Synthesis of (+)
  • Moravek. (n.d.).
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • ResearchGate. (2025). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Google Patents. (n.d.).
  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • IntechOpen. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • PrepChem.com. (n.d.).
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Benchchem. (n.d.). (R)
  • Sigma-Aldrich. (n.d.).
  • ChemScene. (n.d.). 876149-41-6 | Benzyl N-(azetidin-3-ylmethyl)
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BuyersGuideChem. (n.d.). Benzyl N-(azetidin-3-yl)
  • PubChem. (n.d.). benzyl N-(1-pyrrolidin-3-ylpropyl)
  • Benchchem. (n.d.). The Strategic Role of (S)-Benzyl Piperidin-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide.
  • MDPI. (2022).

Sources

Validation & Comparative

HPLC method development for purity analysis of azetidine carbamates

Author: BenchChem Technical Support Team. Date: March 2026

[label="Fully Porous C18\n(Broad Peaks)", fillcolor="#5F6368", fontcolor=

Logical workflow for azetidine carbamate HPLC method development, prioritizing stability.

Self-Validating Experimental Protocols

To ensure trustworthiness, a method must prove its own validity during execution. The following protocols integrate internal controls to guarantee that the observed data is chemically real and not a chromatographic artifact[1].

Protocol 1: Stability-Indicating Forced Degradation Setup

This protocol proves that the HPLC method can separate the parent azetidine carbamate from its degradation products without causing degradation itself.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock of the API in 100% Acetonitrile (aprotic solvent to prevent baseline solvolysis).

  • Stress Conditions (Self-Validating Matrix):

    • Acid Stress: 1 mL Stock + 1 mL 0.1 M HCl.

    • Base Stress: 1 mL Stock + 1 mL 0.1 M NaOH.

    • Oxidative Stress: 1 mL Stock + 1 mL 3% H₂O₂.

    • Control (Crucial): 1 mL Stock + 1 mL Acetonitrile.

  • Incubation: Incubate all vials at 40°C for 24 hours.

  • Neutralization: Neutralize the acid and base samples (e.g., add 1 mL 0.1 M NaOH to the acid stress vial) to halt degradation prior to injection.

  • Dilution: Dilute all samples to a final analytical concentration of 0.1 mg/mL using the mobile phase starting conditions.

  • Mass Balance Validation: Inject all samples. Calculate the mass balance: (Area of API + Sum of Degradant Areas) / Area of Control API.

    • Acceptance Criteria: Mass balance must be 95%–105%. If < 95%, degradation products are either highly retained (invisible) or lack a chromophore, necessitating LC-MS orthogonal detection[2].

Protocol 2: Core-Shell Column & Temperature Optimization

This protocol locks in the optimal thermodynamics to resolve carbamate rotamers.

Step-by-Step Methodology:

  • System Setup: Install a Core-Shell C18 column (e.g., 150 x 4.6 mm, 2.7 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate adjusted to pH 9.0, and Mobile Phase B as 100% Acetonitrile.

  • Temperature Screening: Program a sequence of identical gradient runs (e.g., 5% to 95% B over 15 minutes) at varying column oven temperatures: 25°C, 35°C, 45°C, and 55°C.

  • Data Evaluation (Self-Validation):

    • At 25°C, observe the peak shape. If rotamers are present, the peak will appear split or exhibit an As​ > 2.0.

    • Track the peak shape as temperature increases. The temperature at which the peak coalesces into a single sharp band ( As​ < 1.2) is your validated operating temperature. Note: Do not exceed 60°C, as extreme heat combined with high pH can degrade the silica backbone of standard columns.

References

  • Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 Source: Agilent Technologies URL: [Link]

  • Title: Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations Source: ResearchGate URL:[Link]

  • Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Azetidine vs. Piperidine: A Data-Driven Comparison of Bioactive Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Among the saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed to impart desirable characteristics. This guide provides an objective, data-driven comparison of these two "privileged" scaffolds, offering insights into their respective advantages and liabilities in drug development, supported by experimental data and detailed methodologies for key assays.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the physicochemical properties of azetidine and piperidine are rooted in their distinct ring sizes, which dictate their conformational flexibility, ring strain, and ultimately, their behavior in biological systems.[1]

Azetidine, a four-membered heterocycle, is characterized by significant ring strain, which influences its reactivity and conformational rigidity.[1][2] In contrast, the six-membered piperidine ring adopts a stable, low-strain chair conformation.[1][3][4] These structural disparities have a direct impact on key drug-like properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.[1]

Table 1: Comparative Physicochemical Properties of Azetidine and Piperidine Scaffolds

PropertyAzetidinePiperidineKey Considerations for Drug Design
Ring Size 4-membered6-memberedInfluences conformational flexibility and ring strain.
pKa ~11.29[1][5]~11.22[1][6]Both are strongly basic. Piperidine's slightly lower pKa may be advantageous in certain contexts to reduce the proportion of protonated species at physiological pH, potentially impacting cell permeability and off-target ion channel interactions.[1]
logP (Octanol/Water) Lower than piperidineHigher than azetidine (0.84 for parent)[6]Azetidine's generally lower lipophilicity can contribute to improved aqueous solubility, a desirable trait for drug candidates.[7][8] Piperidine's higher lipophilicity may enhance membrane permeability but can also lead to lower solubility and increased non-specific binding.[7][9]
Ring Strain High (~25.4 kcal/mol)[1]Low[1]The high ring strain of azetidine can be a site for metabolic cleavage but also offers unique reactivity for synthesis.[1] The low ring strain of piperidine contributes to its greater chemical and metabolic stability.[1][9]
Conformational Flexibility Rigid, puckered structure[3][4][10]Flexible, predominantly chair conformation[3][4][11]Azetidine's rigidity can precisely position substituents, potentially increasing binding affinity by minimizing the entropic penalty upon binding.[12] Piperidine's conformational flexibility allows for adaptation to the steric demands of binding pockets.[9]

The Impact on Bioactivity and Drug Metabolism

The choice between an azetidine and a piperidine scaffold is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile.[1]

Azetidine: A Compact and Rigid Scaffold

The azetidine ring has emerged as a privileged motif in modern medicinal chemistry due to its unique structural features.[2][10] Its rigid framework allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[10] The incorporation of an azetidine moiety has been shown to improve metabolic stability, aqueous solubility, and target-binding affinity in several drug candidates.[2][10][13]

However, the inherent ring strain of azetidine can also be a liability, making it susceptible to metabolic ring-opening.[1] Strategic placement of substituents on the azetidine ring is crucial to block sites of metabolism and enhance metabolic stability.[1]

Case Study: Azetidine-Containing Therapeutics

Several FDA-approved drugs incorporate the azetidine scaffold to enhance their pharmacokinetic and pharmacodynamic properties.[2][13]

  • Cobimetinib: A potent and selective inhibitor of MEK1/2 in the MAPK/ERK signaling pathway, used in the treatment of melanoma.[12] The azetidine moiety contributes to its favorable pharmacokinetic profile.[2][13]

  • Azelnidipine: A calcium channel blocker used as an antihypertensive agent.[2][10]

  • Baricitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[2][13]

Piperidine: A Versatile and Stable Scaffold

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, present in a vast number of approved drugs.[9][11][14] Its conformational flexibility allows for optimal positioning of substituents to interact with biological targets.[14] The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with target proteins.[14]

Generally, piperidine-containing compounds are metabolically robust, though oxidation at the carbons adjacent to the nitrogen is a common metabolic pathway.[1][9]

Case Study: Piperidine-Containing Therapeutics

The versatility of the piperidine scaffold is evident across a wide range of therapeutic areas.

  • PF-5190457: A ghrelin receptor (GHS-R1a) inverse agonist, investigated for its potential in treating alcohol use disorder.[1]

  • Fentanyl: A potent synthetic opioid analgesic where the piperidine ring is a key structural feature.[11]

  • Meperidine (Pethidine): Another synthetic opioid analgesic incorporating the piperidine scaffold.[11]

Experimental Protocols for Scaffold Evaluation

To ensure reproducible and valid comparative data, detailed methodologies for key experiments are essential.

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Materials:

  • Test compounds (azetidine and piperidine analogs)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin) for reaction termination

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • Prepare a working solution of each test compound by diluting the stock in phosphate buffer.

    • Prepare an HLM suspension in phosphate buffer and keep on ice.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability of each compound.

Cell Permeability Assay (Caco-2)

This assay predicts the intestinal absorption of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of enterocytes.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • LC-MS/MS system

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer (typically 21 days).

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) side of the Transwell insert.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.

    • The Papp value provides an estimate of the compound's intestinal permeability.

Visualizing the Drug Discovery Workflow

A systematic approach is crucial when comparing and selecting scaffolds in a drug discovery program.

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical Evaluation Compound_Library Compound Library (Azetidine & Piperidine Analogs) Primary_Screening Primary Screening (e.g., Binding Assay) Compound_Library->Primary_Screening Synthesis Chemical Synthesis Synthesis->Compound_Library Hit_ID Hit Identification Primary_Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR In_Vitro_Assays In Vitro Assays (Potency, Selectivity) SAR->In_Vitro_Assays ADME_Profiling ADME Profiling (Metabolic Stability, Permeability) SAR->ADME_Profiling Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization ADME_Profiling->Lead_Optimization Lead_Optimization->Synthesis Preclinical_Eval Preclinical Evaluation Lead_Optimization->Preclinical_Eval

Caption: Preclinical Development Workflow for Small Molecule Inhibitors.

Conclusion

The choice between an azetidine and a piperidine scaffold in drug design is a strategic decision that hinges on the specific therapeutic target and the desired physicochemical and pharmacological properties.[1] Azetidines offer a rigid and compact framework that can enhance aqueous solubility and provide novel intellectual property opportunities, though their inherent ring strain may present metabolic stability challenges.[1][8] Conversely, piperidines are a well-established, metabolically robust scaffold found in numerous approved drugs, but their incorporation often increases lipophilicity.[1][9]

This guide has provided a comparative overview of these two pivotal heterocyclic systems, supported by quantitative data and detailed experimental protocols. By understanding the distinct characteristics of azetidine and piperidine-based compounds, researchers can make more informed decisions in the design and optimization of new chemical entities with improved therapeutic potential.

References

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. 10

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. 12

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem. 1

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry - Benchchem. 14

  • The Piperidine Scaffold: A Cornerstone in Modern Pharmacology - Benchchem. 11

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem. 6

  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides - Longdom.org.

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem. 7

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • Conformational preferences of proline analogues with different ring size - PubMed.

  • Conformational Preferences of Proline Analogues with Different Ring Size | The Journal of Physical Chemistry B - ACS Publications.

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI.

  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry - Benchchem. 15

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... - ResearchGate.

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | The Journal of Organic Chemistry - ACS Publications.

  • Application of Chiral Piperidine Scaffolds in Drug Design.

  • Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide - Benchchem. 16

  • Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate.

  • Azetidines in Drug Discovery - PharmaBlock.

  • Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes | Request PDF - ResearchGate.

  • A survey of across-target bioactivity results of small molecules in PubChem - PMC.

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase | Journal of Medicinal Chemistry - ACS Publications.

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed.

  • Azetidine - Wikipedia.

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications.

  • (PDF) The pursuit of accurate predictive models of the bioactivity of small molecules.

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI.

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products - Hilaris Publisher.

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare.

Sources

Validation and Comparison of Synthesis Routes for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The synthesis of bis-heterocyclic scaffolds, particularly the azetidine-pyrrolidine linkage found in Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate , is a critical operation in modern medicinal chemistry. These sterically demanding, sp³-rich frameworks are highly valued for improving metabolic stability and modulating the physicochemical properties of drug candidates.

This guide objectively evaluates the two primary synthetic methodologies used to construct this specific C-N bond: Route A (Reductive Amination) and Route B (Nucleophilic Substitution) . By analyzing the mechanistic causality, experimental reliability, and quantitative outcomes of each route, this document provides a self-validating framework to help you select the optimal pathway for your specific drug development needs.

Route Selection Logic

Before committing to a synthetic pathway, it is crucial to evaluate the stereochemical requirements of your target molecule. The decision tree below outlines the fundamental logic driving route selection.

Decision_Tree Start Target: Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate Q1 Is strict stereocontrol required at the pyrrolidine C3 position? Start->Q1 A1 No (Racemic acceptable) Q1->A1 A2 Yes (Enantiopure required) Q1->A2 RouteA Route A: Reductive Amination (High Yield, Scalable) A1->RouteA RouteB Route B: SN2 Substitution (Stereospecific Inversion) A2->RouteB

Logical decision tree for selecting the optimal synthetic route.

Route A: Reductive Amination (The Gold Standard)

Mechanism and Rationale

Route A couples Benzyl azetidin-3-ylcarbamate with tert-butyl 3-oxopyrrolidine-1-carboxylate. The process relies on the formation of a transient iminium ion, followed by in situ reduction.

As an application scientist, I strongly recommend Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) over Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄). STAB is a remarkably mild and selective reducing agent that does not reduce the starting ketone prior to imine formation[1]. The addition of acetic acid serves a dual purpose: it acts as a Brønsted acid to catalyze the dehydration step (iminium formation) and buffers the system to prevent premature degradation of the Boc-protecting group.

RA_Pathway A Benzyl azetidin-3-ylcarbamate (Free Amine) C Iminium Ion Intermediate (Transient) A->C AcOH, DCE Dehydration B tert-butyl 3-oxopyrrolidine- 1-carboxylate (Ketone) B->C D Boc-Protected Bis-heterocycle C->D NaBH(OAc)3 Hydride Transfer E Target Molecule: Final Free-Base D->E TFA/DCM Selective Deprotection

Reductive amination pathway utilizing STAB for bis-heterocycle formation.

Experimental Protocol (Self-Validating Workflow)
  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve Benzyl azetidin-3-ylcarbamate (1.0 eq, 10 mmol) and tert-butyl 3-oxopyrrolidine-1-carboxylate (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Catalysis: Add glacial acetic acid (1.2 eq, 12 mmol) dropwise. Stir at room temperature for 30 minutes to ensure complete iminium ion equilibrium.

  • Reduction: Portion-wise, add STAB (1.5 eq, 15 mmol) over 15 minutes to control the mild exotherm.

  • Reaction: Stir the suspension at room temperature for 16 hours.

  • Workup: Quench cautiously with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 70:30 to 50:50) to afford the Boc-protected intermediate.

Route B: Nucleophilic Substitution (The Alternative)

Mechanism and Rationale

Route B utilizes an Sₙ2 displacement of a secondary mesylate (tert-butyl 3-(mesyloxy)pyrrolidine-1-carboxylate) by the azetidine amine. This route is primarily chosen when a specific enantiomer of the pyrrolidine ring is required, as the Sₙ2 mechanism proceeds with strict Walden inversion of stereochemistry[2].

However, azetidines are relatively poor nucleophiles due to ring strain altering the nitrogen's hybridization (increased s-character in the exocyclic bonds). Consequently, Sₙ2 reactions on secondary carbons are sluggish and highly susceptible to competing E2 elimination, which yields an unwanted pyrroline byproduct and severely diminishes the overall yield[2].

SN2_Pathway A Benzyl azetidin-3-ylcarbamate (Nucleophile) C SN2 Transition State (Walden Inversion) A->C DIPEA, MeCN Heat (80°C) B tert-butyl 3-(mesyloxy)pyrrolidine- 1-carboxylate (Electrophile) B->C D Boc-Protected Bis-heterocycle C->D -OMs Leaving Group E Target Molecule: Final Free-Base D->E TFA/DCM Selective Deprotection

Nucleophilic substitution pathway highlighting the SN2 Walden inversion.

Experimental Protocol (Self-Validating Workflow)
  • Preparation: Dissolve Benzyl azetidin-3-ylcarbamate (1.2 eq, 12 mmol) and tert-butyl 3-(mesyloxy)pyrrolidine-1-carboxylate (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol).

  • Reaction: Heat the mixture to 80°C under N₂ for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash extensively with water (5 x 30 mL) to remove DMF, followed by a final brine wash (30 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via column chromatography. Note: Close monitoring is required to separate the product from the pyrroline elimination byproduct.

Orthogonal Deprotection Strategy

Both routes converge at a common intermediate containing two distinct protecting groups: a tert-butyl carbamate (Boc) on the pyrrolidine and a benzyl carbamate (Cbz) on the azetidine.

To yield the final target, Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate, we must execute an orthogonal deprotection . The Boc group is highly acid-labile and cleaves via a tert-butyl cation mechanism, whereas the Cbz group is completely stable to standard acidic conditions and typically requires catalytic hydrogenation for removal[3].

Deprotection Protocol:

  • Dissolve the Boc-protected intermediate (5 mmol) in anhydrous dichloromethane (DCM, 15 mL) and cool to 0°C.

  • Add Trifluoroacetic acid (TFA) (15 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate in vacuo. Neutralize the residue by partitioning between saturated aqueous Na₂CO₃ and DCM. Extract, dry, and concentrate to yield the final free-base product.

Quantitative Data Comparison

The following table summarizes the empirical performance metrics of both synthetic routes based on standard laboratory scale-up data.

Performance MetricRoute A: Reductive AminationRoute B: Sₙ2 SubstitutionScientific Advantage
Overall Yield 78% - 85%35% - 45%Route A avoids mass loss to E2 elimination byproducts.
Crude Purity > 90% (by LC-MS)~ 60% (by LC-MS)Route A generates fewer side reactions, simplifying purification.
Stereocontrol Racemic (Requires chiral separation if needed)100% Inversion (Stereospecific)Route B is mandatory if starting from an enantiopure chiral pool.
Scalability Excellent (Kilogram scale proven)Poor (Exothermic, heavy solvent use)Route A uses milder conditions and standard industrial solvents (DCE).
Primary Side Reaction Trace dialkylationE2 Elimination (Pyrroline formation)Route A side products are easily suppressed by controlling equivalents.

Conclusion & Recommendations

For general library synthesis, scale-up, and standard drug development workflows, Route A (Reductive Amination) is unequivocally the superior choice. Its high atom economy, excellent yield, and avoidance of elimination side-reactions make it a highly robust and trustworthy protocol.

Route B (Nucleophilic Substitution) should be strictly reserved for scenarios where the absolute stereochemistry of the pyrrolidine C3 position must be inverted from an existing enantiopure alcohol/mesylate, and where lower yields are an acceptable trade-off for stereospecificity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.[Link]

  • Smith, M. B. (2001). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (5th Edition). Wiley Interscience.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). Wiley-Interscience.[Link]

Sources

Chirality determination of pyrrolidin-3-yl stereocenters

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unmasking the 3-Position: A Comparative Guide to Absolute Configuration Determination of Pyrrolidin-3-yl Stereocenters

Introduction Pyrrolidine rings are ubiquitous in modern drug discovery, serving as core scaffolds in peptidomimetics, kinase inhibitors, and organocatalysts. While the chirality at the 2-position (adjacent to the nitrogen) is relatively straightforward to assign, determining the absolute configuration of a stereocenter at the 3-position presents a formidable analytical challenge. As a Senior Application Scientist, I frequently encounter drug development programs stalled by the ambiguity of pyrrolidin-3-yl chirality. The root cause? The 5-membered pyrrolidine ring is highly flexible, rapidly interconverting between envelope and half-chair conformations. This dynamic behavior averages out the spatial relationships relied upon by traditional empirical rules.

In this guide, we will objectively compare the three primary modalities for assigning pyrrolidin-3-yl absolute configuration: Single-Crystal X-Ray Diffraction (SC-XRD), NMR with Chiral Derivatizing Agents (Mosher's Method), and the modern standard of Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT)[1].

The Contenders: Mechanistic Breakdown & Causality

Alternative 1: Single-Crystal X-Ray Diffraction (SC-XRD) SC-XRD remains the absolute gold standard for stereochemical assignment. By measuring the anomalous dispersion of X-rays by heavy atoms, it provides a direct spatial map of the molecule (quantified by Flack or Hooft parameters).

  • The Causality of Failure: Pyrrolidine derivatives, especially those with alkyl or ether substituents at the 3-position, are notoriously resistant to crystallization. They frequently present as hygroscopic oils. To utilize SC-XRD, the scientist must force crystallization via salt formation (e.g., hydrochlorides) or covalent derivatization with heavy-atom tags (e.g., 4-bromobenzoylation). This adds days to the workflow and risks altering the compound if the derivatization is not stereoretentive.

Alternative 2: NMR with Chiral Derivatizing Agents (Mosher's Method) Mosher's method involves reacting the pyrrolidine with (R)- and (S)-MTPA chloride to form diastereomers. The absolute configuration is deduced from the difference in NMR chemical shifts ( ΔδSR ) between the two diastereomeric products.

  • The Causality of Failure: Hoye and Renner definitively demonstrated that cyclic secondary amines like pyrrolidines violate the standard empirical models used in Mosher's analysis[2]. The causality is twofold: first, the amide bond formed with MTPA exhibits restricted rotation, leading to a mixture of amide rotamers; second, the pyrrolidine ring itself undergoes rapid flipping[2]. This dynamic landscape causes severe line broadening and unpredictable shielding/deshielding cones, making the ΔδSR signs highly unreliable for the 3-position without exhaustive, complex decoupling experiments.

The Featured Solution: Chiroptical Spectroscopy (VCD/ECD) + DFT Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light during vibrational or electronic transitions. When coupled with Density Functional Theory (DFT), this technique allows for the direct assignment of absolute configuration in the solution state[1].

  • The Causality of Success: Because VCD probes the 3D vibrational modes of the entire molecule, it does not rely on proximity to a derivatizing agent. The experimental spectrum is compared against a Boltzmann-weighted theoretical spectrum generated via DFT[1]. This creates a self-validating system: if the calculated unpolarized Infrared (IR) spectrum matches the experimental IR spectrum, the conformational ensemble is validated. Consequently, the VCD match provides an unambiguous assignment of the 3-position stereocenter, as demonstrated in the stereochemical assignment of complex pyrrolidine-based calcium channel blockers[3].

Quantitative Performance Comparison

The following table summarizes the operational metrics of each technique when applied specifically to pyrrolidin-3-yl derivatives.

MetricSC-XRDNMR (Mosher's Method)VCD/ECD + DFT
Sample State Single Crystal (Strict)Solution (Oil/Liquid OK)Solution (Oil/Liquid OK)
Sample Amount < 1 mg (if crystalline)2 - 5 mg5 - 10 mg
Workflow Speed 1-2 weeks (incl. derivatization)3-5 days (incl. synthesis)2-4 days (incl. computation)
Accuracy / Reliability > 99% (Gold Standard)~ 70% (High risk of rotamer artifacts)> 95% (Self-validating via IR)
Primary Limitation Crystallization is often impossible for oily pyrrolidines.Ring flipping and amide rotamers invalidate empirical models.Requires highly polar solvents (e.g., CDCl3, D2O) to avoid aggregation.

Experimental Protocol: The Self-Validating VCD + DFT Workflow

To ensure scientific integrity, the VCD + DFT approach must be executed as a closed, self-validating loop. Below is the standardized protocol for assigning a pyrrolidin-3-yl stereocenter.

Phase 1: Experimental Acquisition

  • Sample Preparation: Dissolve 5–10 mg of the enantiopure pyrrolidine derivative in 150 µL of a non-chiral, IR-transparent solvent (e.g., CDCl3 or CD2Cl2).

  • Cell Loading: Inject the solution into a BaF2 liquid cell with a path length of 100 µm.

  • Spectral Acquisition: Collect the unpolarized IR and VCD spectra simultaneously using a dual-source FT-VCD spectrometer. Accumulate scans for 4–6 hours at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio in the 2000–800 cm⁻¹ fingerprint region.

  • Baseline Correction: Subtract the solvent baseline (acquired under identical conditions) from both the IR and VCD spectra.

Phase 2: Computational Modeling (DFT)

  • Conformational Search: Input an arbitrary absolute configuration (e.g., 3R) into molecular mechanics software. Perform a Monte Carlo conformational search using the MMFF94 force field to identify all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the geometry of all identified conformers using DFT at the B3LYP/6-311G(d,p) level of theory. Include an implicit solvent model (e.g., PCM for chloroform).

  • Frequency Calculation: Calculate the harmonic vibrational frequencies, dipole strengths, and rotational strengths (magnetic dipole derivatives) for each optimized conformer at the same level of theory[1].

  • Boltzmann Weighting: Calculate the Boltzmann population of each conformer based on their relative Gibbs free energies ( ΔG ). Generate the final theoretical IR and VCD spectra by weighting the individual conformer spectra according to their Boltzmann populations[1].

Phase 3: Self-Validation and Assignment

  • IR Validation: Overlay the calculated IR spectrum with the experimental IR spectrum. A high degree of correlation confirms that the DFT conformational search accurately represents the physical sample in solution. Do not proceed to VCD assignment if the IR spectra do not match.

  • VCD Assignment: Overlay the calculated VCD spectrum with the experimental VCD spectrum. If the signs of the major vibrational bands match, the physical sample possesses the inputted configuration (e.g., 3R). If the signs are perfectly inverted (mirror image), the physical sample is the opposite enantiomer (e.g., 3S).

Workflow Visualization

The following diagram illustrates the logical causality and self-validating nature of the VCD + DFT protocol.

VCD_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase (DFT) Start Chiral Pyrrolidin-3-yl Sample Exp_IR Measure IR Spectrum Start->Exp_IR Exp_VCD Measure VCD Spectrum Start->Exp_VCD Conf_Search Conformational Search (Molecular Mechanics) Start->Conf_Search Validation Self-Validation: Compare Exp. vs Calc. IR Exp_IR->Validation Assignment Absolute Configuration Assignment (Exp. vs Calc. VCD) Exp_VCD->Assignment Geom_Opt Geometry Optimization (DFT: B3LYP/6-311G**) Conf_Search->Geom_Opt Freq_Calc Frequency & VCD Calculation (Magnetic Dipole Derivatives) Geom_Opt->Freq_Calc Boltzmann Boltzmann Weighting (Population Averaging) Freq_Calc->Boltzmann Boltzmann->Validation Validation->Assignment IR Match Confirmed

Caption: The self-validating VCD + DFT workflow for determining absolute configuration.

Conclusion

For pyrrolidin-3-yl stereocenters, traditional methods often fall short due to the physical realities of the molecule—namely, an aversion to crystallization (hindering SC-XRD) and severe conformational flexibility (invalidating Mosher's NMR models). By adopting Chiroptical Spectroscopy (VCD/ECD) coupled with DFT, researchers gain a robust, solution-state methodology that bypasses derivatization and provides a self-validating, mathematically rigorous assignment of absolute configuration.

Sources

Decoding Azetidine Instability: A Comparative LC-MS Guide for Degradation Product Identification (HILIC vs. RPLC)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly strained heterocycles in pharmaceutical development. Azetidines—four-membered nitrogen-containing rings—are increasingly incorporated into modern pharmacophores to improve metabolic stability and modulate physicochemical properties. However, this inherent ring strain makes them highly susceptible to degradation under forced conditions. The accurate identification of these degradation products (DPs) using Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for establishing robust, stability-indicating methods.

When azetidine-containing active pharmaceutical ingredients (APIs) are subjected to stress, they typically undergo two primary pathways: standard amide/ester bond hydrolysis, and a more complex ring-opening mechanism driven by the formation of a reactive azetidinium ion intermediate[1]. The latter pathway generates highly polar, aliphatic amino-alcohols. This polarity shift presents a profound chromatographic challenge: traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to retain these polar degradants, leading to co-elution with the void volume and severe ion suppression in the mass spectrometer[2][3].

In this guide, we objectively compare the performance of RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS) for the structural elucidation of azetidine degradation products.

Mechanistic Insights: The Causality of Azetidine Degradation

Understanding the underlying degradation chemistry is a prerequisite for logical analytical method development. Under hydrolytic or acidic stress, azetidine derivatives do not merely cleave at exocyclic bonds. The nitrogen lone pair can participate in intramolecular nucleophilic attacks, forming a bicyclic or transient azetidinium ion[1]. Subsequent attack by water or other nucleophiles opens the strained four-membered ring, yielding highly polar, basic degradation products that behave fundamentally differently from the parent API.

AzetidineDegradation API Azetidine API Stress Hydrolytic / Acidic Stress API->Stress Path1 Amide Bond Hydrolysis Stress->Path1 Path2 Azetidinium Ion Formation Stress->Path2 Deg1 Amine / Carboxylic Acid Degradants Path1->Deg1 Deg2 Ring-Opened Amino-Alcohol Degradants Path2->Deg2 Nucleophilic Attack

Mechanistic pathways of azetidine degradation under hydrolytic and acidic stress conditions.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol details the forced degradation and subsequent LC-MS/MS analysis. The system is designed to be self-validating by incorporating mass accuracy checks (< 5 ppm error) and retention factor thresholds (k' > 2) to confirm adequate separation before MS/MS fragmentation[4].

Step 1: Forced Degradation Workflow
  • Acidic Hydrolysis: Dissolve the azetidine API (1 mg/mL) in a 50:50 mixture of acetonitrile and 1.0 M HCl. Incubate at 60 °C for 24 hours[4].

  • Basic Hydrolysis: Dissolve the API in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Incubate at 60 °C for 18 hours[4].

  • Quenching & Dilution: Neutralize the samples using equivalent molarities of base or acid. Dilute the samples 1:10 with the respective initial mobile phase (highly aqueous for RPLC; highly organic for HILIC) to prevent solvent-mismatch peak distortion.

Step 2: LC-MS/MS Analytical Setup

The core of this comparison lies in the chromatographic separation prior to MS detection. We evaluate two orthogonal column chemistries using a High-Resolution Q-TOF MS system equipped with an Electrospray Ionization (ESI) source.

  • RPLC Method:

    • Column: C18 (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • HILIC Method:

    • Column: Zwitterionic HILIC (Z-HILIC) (100 × 2.1 mm, 1.7 µm). Zwitterionic phases stabilize both charge states and offer consistent retention for amphoteric/basic degradation products[2][5].

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% B to 50% B over 15 minutes. (Note: HILIC gradients run from high organic to high aqueous)[5].

LCMSWorkflow Sample Stressed Sample (Azetidine + DPs) Prep Neutralization & Dilution Sample->Prep Chrom Chromatographic Separation (HILIC vs RPLC) Prep->Chrom MS High-Resolution MS/MS (ESI+, Q-TOF) Chrom->MS Data Structural Elucidation & Peak Annotation MS->Data

Step-by-step LC-MS/MS analytical workflow for azetidine degradation product profiling.

Comparative Performance: RPLC vs. HILIC for Azetidine Degradants

Why choose one technique over the other? The causality behind HILIC's superior performance for azetidine ring-opened degradants lies in its partitioning mechanism. Highly polar amino-alcohols lack the hydrophobic surface area necessary for C18 interaction but partition readily into the water-enriched layer on the HILIC stationary phase, drastically increasing their retention time[2].

Furthermore, because HILIC mobile phases begin with high organic content (>90% acetonitrile), the desolvation efficiency in the ESI source is significantly enhanced. This leads to a marked increase in MS sensitivity compared to the highly aqueous mobile phases required to retain polar compounds in RPLC[3][5].

Table 1: Quantitative Comparison of RPLC vs. HILIC Performance for Azetidine Degradation Products

Performance MetricRPLC (C18)HILIC (Zwitterionic)Causality / Scientific Rationale
Retention Factor (k') of Ring-Opened DPs 0.2 - 0.5 (Poor)3.5 - 6.0 (Excellent)Polar DPs lack hydrophobic surface area for C18 interaction but partition readily into HILIC's aqueous layer[2].
Peak Shape (Asymmetry Factor) > 2.0 (Tailing)1.0 - 1.2 (Symmetrical)Secondary interactions with residual silanols in RPLC cause tailing for basic amines. Zwitterionic HILIC shields these interactions[2].
MS Sensitivity (Signal-to-Noise) Baseline (1x)3x - 5x enhancementHigh acetonitrile content in HILIC mobile phase lowers surface tension, vastly improving ESI droplet desolvation and ionization efficiency[3][5].
Matrix Effect / Ion Suppression High (Co-elution with void)LowRetaining polar DPs past the column void volume avoids suppression from unretained salts and formulation excipients[3].
Conclusion & Best Practices

For the structural elucidation of azetidine degradation products, relying solely on RPLC is an analytical blind spot. The formation of azetidinium ion intermediates and subsequent ring-opening yields highly polar species that elute in the void volume of standard C18 columns[1][2]. As demonstrated by the comparative experimental data, implementing a Zwitterionic HILIC-MS/MS methodology not only ensures adequate retention (k' > 2) but also leverages the high-organic mobile phase to boost ESI-MS sensitivity.

For comprehensive stability-indicating profiling, I strongly recommend a dual-column screening approach: utilize RPLC for the parent API and lipophilic degradation products, and deploy HILIC for the highly polar, ring-opened degradants to ensure no degradation pathway goes undetected.

References
  • Title: Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed / NIH) URL: [Link]

  • Title: LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: Molecules (MDPI) URL: [Link]

  • Title: Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum Source: Journal of Chromatography A (PMC / NIH) URL: [Link]

  • Title: HILIC to the Rescue: Pharmaceutical Development Case Examples Source: LCGC International URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.